2,5-Dimethyloxazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-6(3-8)7-5(2)9-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYKOGIEABSYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428717 | |
| Record name | 2,5-Dimethyloxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92901-88-7 | |
| Record name | 2,5-Dimethyloxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethyl-1,3-oxazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyloxazole-4-carbaldehyde is a heterocyclic aldehyde belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active compounds, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value |
| IUPAC Name | 2,5-dimethyl-1,3-oxazole-4-carbaldehyde |
| CAS Number | 92901-88-7[1] |
| Molecular Formula | C₆H₇NO₂[1] |
| Molecular Weight | 125.13 g/mol [1] |
| Physical State | Not explicitly stated, likely a solid or liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Flash Point | Not available |
| Solubility | Not available |
Synonyms: 2,5-Dimethyl-4-formyloxazole, 4-Formyl-2,5-dimethyloxazole
Synthesis
The primary and most referenced method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2,5-dimethyloxazole.[2] This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5]
Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dimethyloxazole
This protocol is based on the general principles of the Vilsmeier-Haack reaction and is a plausible method for the synthesis of the target compound.
Materials:
-
2,5-Dimethyloxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (or other suitable inert solvent)
-
Sodium acetate
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Magnesium sulfate (or other suitable drying agent)
Procedure:
-
Formation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with continuous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Formylation Reaction: Dilute the freshly prepared Vilsmeier reagent with an inert solvent such as 1,2-dichloroethane. Cool the mixture to 0 °C. Prepare a solution of 2,5-dimethyloxazole in the same inert solvent and add it dropwise to the Vilsmeier reagent solution. After the addition, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt to the aldehyde. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether. Combine the organic extracts and wash them with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure aldehyde.
Caption: Vilsmeier-Haack Synthesis Workflow.
Spectral Data
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum for this compound is available in spectral databases.[6] Key characteristic absorption bands would be expected for the following functional groups:
-
C=O stretch (aldehyde): A strong absorption band typically in the region of 1680-1710 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C=N stretch (oxazole ring): A medium to strong band around 1600-1650 cm⁻¹.
-
C-O-C stretch (oxazole ring): Bands in the fingerprint region, typically around 1000-1300 cm⁻¹.
-
C-H stretches (methyl groups): Bands around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
A mass spectrum (Gas Chromatography-Mass Spectrometry) of this compound is also available.[6] The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 125, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) and other characteristic fragments of the oxazole ring.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information available in the public domain regarding the biological activity, pharmacological properties, or involvement in any signaling pathways of this compound. While the broader class of oxazole-containing compounds has been extensively studied and shown to possess a wide range of biological activities, including antimicrobial and anticancer effects, this specific molecule has not been the subject of such published research. Therefore, no signaling pathway diagrams can be provided at this time.
Conclusion
This compound is a readily synthesizable heterocyclic aldehyde. The Vilsmeier-Haack formylation of 2,5-dimethyloxazole provides a reliable route for its preparation on a laboratory scale. Standard spectroscopic techniques such as FTIR and mass spectrometry can be used for its characterization. While it serves as a potentially useful building block for the synthesis of more complex molecules, its own biological profile remains to be investigated. This guide provides a foundational understanding of this compound for researchers interested in its application in synthetic and medicinal chemistry. Further studies are warranted to explore its potential biological activities.
References
An In-depth Technical Guide to 2,5-Dimethyloxazole-4-carbaldehyde (CAS 92901-88-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethyloxazole-4-carbaldehyde (CAS Number: 92901-88-7), a heterocyclic aldehyde with potential applications in synthetic chemistry and drug discovery. The oxazole scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds. This document consolidates available physicochemical data, spectroscopic information, and proposes a plausible synthetic route. Due to the limited publicly available information on this specific compound, this guide also outlines a hypothetical workflow for its biological evaluation, providing a roadmap for future research.
Chemical and Physical Properties
This compound is a small molecule containing a disubstituted oxazole ring with a carbaldehyde functional group. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| CAS Number | 92901-88-7 | N/A |
| Molecular Formula | C₆H₇NO₂ | N/A |
| Molecular Weight | 125.13 g/mol | N/A |
| IUPAC Name | 2,5-dimethyl-1,3-oxazole-4-carbaldehyde | N/A |
| Synonyms | 2,5-Dimethyl-4-formyloxazole, 2,5-Dimethyl-1,3-oxazole-4-carboxaldehyde | N/A |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | 197.8 °C (Predicted) | N/A |
| Density | 1.14 g/cm³ (Predicted) | N/A |
| Flash Point | 73.4 °C (Predicted) | N/A |
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| Parameter | Value |
| Molecular Ion (M+) | m/z = 125 |
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1680-1700 | C=O stretch (aldehyde) |
| ~1600-1650 | C=N stretch (oxazole ring) |
| ~1100-1200 | C-O stretch (oxazole ring) |
Note: The exact peak positions may vary depending on the sample preparation and instrument.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature, a plausible and widely used method for the formylation of electron-rich heterocyclic rings is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate. Given that 2,5-dimethyloxazole is an electron-rich heterocycle, it is a suitable candidate for this transformation.
Proposed Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dimethyloxazole
Disclaimer: This is a proposed protocol based on general procedures for the Vilsmeier-Haack reaction and has not been experimentally validated for this specific substrate. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.
Materials:
-
2,5-Dimethyloxazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C using an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process. Stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2,5-dimethyloxazole (1 equivalent) in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Proposed Synthesis Workflow Diagram
Caption: Proposed Vilsmeier-Haack synthesis workflow for this compound.
Biological Activity and Drug Development Potential
There is currently no published data on the biological activity or pharmacological effects of this compound. However, the oxazole ring is a common motif in many biologically active natural products and synthetic drugs, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a reactive aldehyde group on the oxazole scaffold makes this compound an interesting starting point for the synthesis of a library of derivatives for biological screening.
Hypothetical Biological Screening Cascade
For a novel compound such as this compound, a typical initial biological evaluation would involve a series of screening assays to identify potential therapeutic areas. The following diagram illustrates a hypothetical screening cascade.
Caption: Hypothetical biological screening cascade for novel chemical entities.
Conclusion
This compound is a readily available heterocyclic aldehyde with potential for further chemical exploration. While there is a notable lack of detailed experimental and biological data in the current literature, this guide provides the foundational information available and outlines a plausible synthetic strategy. The presence of the oxazole core suggests that derivatives of this compound may possess interesting pharmacological properties, making it a target of interest for medicinal chemists and drug discovery programs. Further research is warranted to fully elucidate the chemical reactivity and biological potential of this molecule.
An In-depth Technical Guide to 2,5-Dimethyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 2,5-Dimethyloxazole-4-carbaldehyde in the field of drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring an oxazole ring substituted with two methyl groups and a carbaldehyde (formyl) group. The presence of the electron-rich oxazole ring and the reactive aldehyde functionality makes it a versatile intermediate in organic synthesis.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| CAS Number | 92901-88-7 | [1][2] |
| Appearance | Orange liquid | |
| Density | 1.14 g/cm³ | [3] |
| Boiling Point | 197.8 °C at 760 mmHg | [3] |
| Flash Point | 73.4 °C | [3] |
| InChI Key | MLYKOGIEABSYKL-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C=O)N=C(C)O1 | [1] |
Molecular Structure Diagram
The two-dimensional structure of this compound is depicted below.
Experimental Protocols: Synthesis
A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2,5-dimethyloxazole. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.[3][4][5]
Proposed Synthesis via Vilsmeier-Haack Reaction
Reaction Scheme:
2,5-Dimethyloxazole + Vilsmeier Reagent (POCl₃/DMF) → this compound
Detailed Methodology:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent, a chloroiminium salt, is formed in situ.[4]
-
Formylation: Dissolve 2,5-dimethyloxazole in a suitable solvent such as dichloromethane or excess DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Work-up and Purification: Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium acetate.[6] The aqueous layer is then extracted several times with an organic solvent like ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[6]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CAS: 92901-88-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Synthesis of 2,5-Dimethyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethyloxazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds that are of interest in drug discovery. The presence of the reactive aldehyde group on the oxazole ring allows for a variety of subsequent chemical transformations, making it a versatile intermediate for the synthesis of diverse compound libraries. This guide focuses on the most prevalent and efficient method for its preparation: the Vilsmeier-Haack formylation of 2,5-dimethyloxazole.
Synthetic Pathways
The primary route for the synthesis of this compound involves a two-step process:
-
Synthesis of the Precursor: Preparation of the starting material, 2,5-dimethyloxazole.
-
Formylation: Introduction of the carbaldehyde group onto the oxazole ring via the Vilsmeier-Haack reaction.
Synthesis of 2,5-Dimethyloxazole
The most common method for the synthesis of 2,5-dimethyloxazole is the Robinson-Gabriel synthesis. This reaction involves the cyclization of an α-acylaminoketone.
Vilsmeier-Haack Formylation of 2,5-Dimethyloxazole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this case, 2,5-dimethyloxazole is reacted with the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Protocols
Synthesis of 2,5-Dimethyloxazole (Robinson-Gabriel Method)
Materials:
-
Diacetylmonoxime
-
Acetaldehyde
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Sodium Bicarbonate solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a cooled solution of diacetylmonoxime in a suitable solvent, slowly add acetaldehyde.
-
Carefully add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the specified temperature for a set duration (see Table 1).
-
Cool the reaction mixture and pour it onto ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2,5-dimethyloxazole.
Synthesis of this compound (Vilsmeier-Haack Formylation)
Materials:
-
2,5-Dimethyloxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF to 0 °C.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring.
-
After the addition, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,5-dimethyloxazole in a suitable solvent (e.g., DCM) dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the specified temperature for the required time (see Table 2).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
The following tables summarize the typical reaction conditions and yields for the synthesis of 2,5-dimethyloxazole and its subsequent formylation.
Table 1: Reaction Parameters for the Synthesis of 2,5-Dimethyloxazole
| Parameter | Value | Reference |
| Dehydrating Agent | H₂SO₄ or PPA | General Robinson-Gabriel Synthesis |
| Reaction Temperature | 100-150 °C | General Robinson-Gabriel Synthesis |
| Reaction Time | 2-6 hours | General Robinson-Gabriel Synthesis |
| Typical Yield | 60-80% | General Robinson-Gabriel Synthesis |
Table 2: Reaction Parameters for the Vilsmeier-Haack Formylation of 2,5-Dimethyloxazole
| Parameter | Value | Reference |
| Formylating Agent | POCl₃ / DMF | Vilsmeier-Haack Reaction Principles |
| Stoichiometry (POCl₃:DMF:Oxazole) | 1.1 : 3 : 1 | Typical Vilsmeier-Haack Conditions |
| Reaction Temperature | 50-70 °C | Typical Vilsmeier-Haack Conditions |
| Reaction Time | 4-8 hours | Typical Vilsmeier-Haack Conditions |
| Typical Yield | 70-90% | Inferred from similar reactions |
Logical Workflow
The overall synthetic process can be visualized as a sequential workflow, starting from commercially available materials to the final purified product.
Spectroscopic Characterization of 2,5-Dimethyloxazole-4-carbaldehyde: A Technical Guide
Introduction: This technical guide provides a comprehensive overview of the spectroscopic profile of 2,5-Dimethyloxazole-4-carbaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring the necessary data and presents a set of predicted spectroscopic values based on its known chemical structure. These predictions serve as a reference for researchers in the synthesis, identification, and characterization of this compound.
Experimental Protocols
The following are detailed protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2]
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is recorded to account for atmospheric and instrumental interferences.
-
Sample Application: A small amount of the solid this compound sample is placed directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: A pressure clamp is applied to ensure firm contact between the sample and the crystal.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
-
Cleaning: After analysis, the sample is removed, and the crystal is cleaned thoroughly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for full structural elucidation.[3][4][5]
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[6]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard proton NMR experiment is run. Key parameters include a 90° pulse angle and a sufficient relaxation delay to allow for quantitative integration.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.[4] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.[7]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.[8][9][10][11]
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high vacuum environment.[8]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (radical cation, M⁺•).[8]
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.[12]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and typical values for similar compounds.
Table 1: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Medium | C-H stretch (aldehyde) |
| ~1690 | Strong | C=O stretch (aldehyde, conjugated)[13][14] |
| ~1640 | Medium | C=N stretch (oxazole ring) |
| ~1580 | Medium | C=C stretch (oxazole ring) |
| ~1450 | Medium | C-H bend (methyl) |
| ~1100 | Strong | C-O-C stretch (oxazole ring) |
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~2.6 | Singlet | 3H | Methyl protons at C5 |
| ~2.4 | Singlet | 3H | Methyl protons at C2 |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde carbon (C=O) |
| ~165 | C2 (oxazole ring) |
| ~160 | C5 (oxazole ring) |
| ~145 | C4 (oxazole ring) |
| ~15 | Methyl carbon at C5 |
| ~12 | Methyl carbon at C2 |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment |
| 125 | [M]⁺• (Molecular Ion) |
| 124 | [M-H]⁺ |
| 96 | [M-CHO]⁺[12] |
| 82 | [M-CH₃CO]⁺ |
| 43 | [CH₃CO]⁺ |
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a newly synthesized compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chemistry.utah.edu [chemistry.utah.edu]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Purity and Stability of 2,5-Dimethyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and stability of 2,5-Dimethyloxazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. This document outlines potential synthetic routes, purification strategies, analytical methods for purity determination, and a detailed approach to assessing the compound's stability profile.
Chemical Properties and Purity
This compound is a substituted oxazole with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol .[1] Commercially available sources typically offer this compound with a purity of 98%.[1][2] However, for applications in drug development, a more thorough characterization of the purity profile is essential.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | Orange liquid | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |
| Purity (typical) | 98% | [1][2] |
Synthesis and Purification
A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding 2,5-dimethyloxazole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[4][5][6]
Proposed Experimental Protocol for Synthesis
Reaction: Vilsmeier-Haack formylation of 2,5-dimethyloxazole.
Reagents:
-
2,5-dimethyloxazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (or other suitable solvent)
-
Sodium acetate (for work-up)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool DMF to 0°C in an ice bath.
-
Slowly add an equimolar amount of POCl₃ dropwise to the cooled DMF while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the reaction mixture again to 0°C and add a solution of 2,5-dimethyloxazole in a minimal amount of 1,2-dichloroethane dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium acetate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane. The purity of the collected fractions should be monitored by TLC.
Caption: Synthetic workflow for this compound.
Stability Assessment
A thorough understanding of the stability of this compound is critical for its handling, storage, and application in drug formulation. Oxazole derivatives, particularly those with certain substitution patterns, can be susceptible to degradation, such as hydrolytic ring-opening.[7] A forced degradation study is recommended to identify potential degradation products and pathways.
Forced Degradation Study Protocol
A forced degradation study should be conducted under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Table 2: Proposed Conditions for Forced Degradation Study
| Stress Condition | Proposed Protocol |
| Hydrolytic | |
| Acidic | 0.1 M HCl at 60°C for 24h |
| Neutral | Water at 60°C for 24h |
| Basic | 0.1 M NaOH at 60°C for 24h |
| Oxidative | 3% H₂O₂ at room temperature for 24h |
| Thermal | Solid-state at 80°C for 48h |
| Photolytic | Exposure to UV light (254 nm and 365 nm) and visible light in a photostability chamber |
Samples should be taken at appropriate time points and analyzed by a stability-indicating analytical method.
Caption: Potential degradation pathways of the target compound.
Analytical Methods for Purity and Stability Assessment
A validated, stability-indicating analytical method is crucial for accurately determining the purity of this compound and for monitoring its stability. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable choice.
Proposed HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by acquiring the UV spectrum of the compound (a PDA detector is advantageous for this).
-
Injection Volume: 10 µL.
This method would need to be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Structural Characterization
The identity and structure of the synthesized compound and any degradation products should be confirmed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition. Fragmentation patterns from MS/MS can help in elucidating the structure of impurities and degradation products.
Caption: Analytical workflow for purity and stability testing.
Conclusion
This technical guide provides a framework for the synthesis, purification, and comprehensive analysis of the purity and stability of this compound. While commercially available with stated purity, rigorous in-house characterization and stability studies, as outlined in this document, are imperative for its successful application in research and drug development. The proposed experimental protocols for synthesis via the Vilsmeier-Haack reaction, a detailed forced degradation study, and a validated HPLC-UV analytical method will enable researchers to generate the necessary data to ensure the quality and reliability of this important chemical intermediate.
References
- 1. This compound , 98% , 92901-88-7 - CookeChem [cookechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2,5-DIMETHYL-1,3-OXAZOLE-4-CARBALDEHYDE CAS#: 92901-88-7 [amp.chemicalbook.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: A Technical Guide to 2,5-Dimethyloxazole-4-carbaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern drug discovery and development, the strategic selection of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. 2,5-Dimethyloxazole-4-carbaldehyde, a substituted oxazole, has emerged as a valuable building block in medicinal chemistry. Its unique structural features and reactivity allow for its incorporation into a variety of complex molecular scaffolds, particularly in the development of agents targeting metabolic and cardiovascular diseases. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a key pharmaceutical intermediate, with a focus on its role in the generation of Glucagon-Like Peptide-1 (GLP-1) receptor modulators.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physicochemical properties and safety profile of an intermediate is crucial for its effective and safe handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| CAS Number | 92901-88-7 | [1] |
| Appearance | Not specified, likely a solid or liquid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified | |
| Purity | Typically ≥97% | [1] |
Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, and eye protection. It is important to avoid inhalation, ingestion, and contact with skin and eyes. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound
While various methods for the synthesis of substituted oxazoles exist, the direct synthesis of this compound is not extensively detailed in readily available literature. However, general synthetic strategies for oxazole-4-carbaldehydes can be adapted. One common approach involves the formylation of a pre-formed 2,5-dimethyloxazole ring.
Applications in Pharmaceutical Synthesis
The aldehyde functionality at the 4-position of the 2,5-dimethyloxazole ring makes it a versatile handle for a variety of chemical transformations, including multicomponent reactions, which are highly valued in drug discovery for their ability to rapidly generate libraries of complex molecules.
Synthesis of GLP-1 Receptor Modulators
A significant application of this compound is in the synthesis of novel Glucagon-Like Peptide-1 (GLP-1) receptor modulators. These compounds are of great interest for the treatment of type 2 diabetes and obesity. A key synthetic step involves the use of this compound in a Strecker reaction.
Experimental Protocol: Strecker Reaction for the Synthesis of a GLP-1 Receptor Modulator Precursor
The following protocol is adapted from patent literature (WO2014201172A1) and outlines the synthesis of an amino nitrile intermediate, a precursor to more complex GLP-1 receptor modulators.
Reaction Scheme:
A representative Strecker reaction workflow.
Materials:
-
This compound
-
Ammonium Carbonate
-
Potassium Cyanide
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and ammonium carbonate (2.7 eq) in a mixture of ethanol and water, a solution of potassium cyanide (1.25 eq) in water is added dropwise at 50°C.
-
The reaction mixture is then heated to 60°C and stirred for 16 hours.
-
After the reaction is complete, the ethanol is removed under reduced pressure.
-
The aqueous residue is then acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or chromatography.
Quantitative Data:
| Parameter | Value |
| Reactant Molar Ratios | Aldehyde:Ammonium Carbonate:KCN = 1 : 2.7 : 1.25 |
| Reaction Temperature | 60°C |
| Reaction Time | 16 hours |
| Yield | Not explicitly stated in the source |
| Purification | Precipitation, Filtration, Washing |
The GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists play a crucial role in glucose homeostasis by mimicking the action of the endogenous incretin hormone GLP-1. Upon binding to the GLP-1 receptor, a cascade of intracellular events is initiated, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.
Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is particularly highlighted in the construction of novel GLP-1 receptor modulators, a critical class of drugs for the management of type 2 diabetes and obesity. The reactivity of the aldehyde group allows for its participation in powerful bond-forming reactions, such as the Strecker reaction, enabling the efficient assembly of complex heterocyclic scaffolds. As the demand for new therapeutics for metabolic disorders continues to grow, the importance of key intermediates like this compound in driving innovation in drug discovery is expected to increase. Further exploration of its reactivity in other multicomponent reactions and its application in the synthesis of diverse bioactive molecules will undoubtedly open new avenues for pharmaceutical research and development.
References
Reactivity of the Aldehyde Group in 2,5-Dimethyloxazole-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethyloxazole-4-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis due to the versatile reactivity of its constituent functional groups. The oxazole ring serves as a stable aromatic core, while the aldehyde group at the C4 position provides a reactive handle for a wide array of chemical transformations. This technical guide offers a comprehensive overview of the reactivity of the aldehyde moiety in this compound, presenting a compilation of key reactions, experimental protocols based on analogous systems, and quantitative data. The content herein is intended to serve as a valuable resource for researchers engaged in the synthesis and functionalization of oxazole-based compounds for applications in drug discovery and materials science.
Introduction
The oxazole scaffold is a prominent feature in numerous natural products and pharmacologically active compounds.[1][2] The unique electronic properties of the oxazole ring, characterized by a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1, influence the reactivity of its substituents.[1] In this compound, the aldehyde group is attached to a carbon atom (C4) of the electron-rich oxazole ring, which modulates its electrophilicity and reactivity profile. This guide focuses on the key chemical transformations of this aldehyde group, including nucleophilic additions, oxidation, reduction, and its participation in multicomponent reactions.
Synthesis of this compound
While various methods exist for the synthesis of substituted oxazoles, the Vilsmeier-Haack formylation of a pre-existing 2,5-dimethyloxazole is a common strategy to introduce the C4-carbaldehyde group.[1] Alternative approaches may involve the construction of the oxazole ring from precursors already containing the aldehyde functionality or a masked equivalent.
Reactivity of the Aldehyde Group
The aldehyde group in this compound is a versatile functional handle that undergoes a variety of characteristic reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles.
Grignard reagents (R-MgX) add to the aldehyde to form secondary alcohols upon acidic workup. The oxazole ring is generally stable to these reaction conditions.
-
Reaction Scheme: this compound + R-MgX → 2,5-Dimethyl-4-(hydroxy(R)methyl)oxazole
The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide (a Wittig reagent) yields the corresponding 4-vinyloxazole derivative. The stereoselectivity of the reaction is dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[3][4]
-
Reaction Scheme: this compound + Ph₃P=CHR → 2,5-Dimethyl-4-(vinyl-R)oxazole + Ph₃PO
The Henry reaction involves the base-catalyzed addition of a nitroalkane to the aldehyde, yielding a β-nitro alcohol. This reaction is a valuable tool for carbon-carbon bond formation.
-
Reaction Scheme: this compound + R-CH₂NO₂ --(Base)--> 2,5-Dimethyl-4-(1-hydroxy-2-nitro-R-ethyl)oxazole
The Knoevenagel condensation is the reaction of the aldehyde with an active methylene compound in the presence of a weak base to form a new carbon-carbon double bond.
-
Reaction Scheme: this compound + Z-CH₂-Z' --(Base)--> 2,5-Dimethyl-4-(2,2-di-Z,Z'-vinyl)oxazole + H₂O (where Z and Z' are electron-withdrawing groups)
Oxidation
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2,5-dimethyloxazole-4-carboxylic acid, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and milder oxidants like sodium chlorite (NaClO₂).
-
Reaction Scheme: this compound --[O]--> 2,5-Dimethyloxazole-4-carboxylic acid
Reduction
The aldehyde can be reduced to the corresponding primary alcohol, (2,5-dimethyloxazol-4-yl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[5]
-
Reaction Scheme: this compound --[H]--> (2,5-Dimethyloxazol-4-yl)methanol
Multicomponent Reactions
The aldehyde functionality of this compound makes it a suitable component for various multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular scaffolds in a single synthetic operation.[6][7] For instance, it can participate in Ugi or Passerini-type reactions.
Quantitative Data
Due to the limited availability of specific experimental data for this compound in the peer-reviewed literature, the following tables include representative data for analogous reactions involving 4-formyloxazole and other heteroaromatic aldehydes. This data should serve as a useful reference for reaction planning and optimization.
Table 1: Aldol Reaction of 4-Formyloxazole with Ketones
| Ketone | Aldol Adduct Yield (%) | Diastereomeric Ratio | Reference |
| Acetophenone | 84 | - | [8] |
| 3-Pentanone | 75 | 1.1:1 | [8] |
| Cyclohexanone | 85 | 1.2:1 | [8] |
Table 2: Representative Wittig Reactions with Heteroaromatic Aldehydes
| Aldehyde | Wittig Reagent | Product | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Methyl cinnamate | >95 | >19:1 (E) | [9] |
| 4-Chlorobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Methyl 4-chlorocinnamate | >95 | >19:1 (E) | [9] |
| 2-Furaldehyde | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(2-furyl)acrylate | 92 | >19:1 (E) | [9] |
Table 3: Spectroscopic Data for this compound and Related Compounds
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | MS (m/z) | Reference |
| This compound | 9.98 (s, 1H, CHO), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, CH₃) | 184.2 (CHO), 162.1 (C2), 151.8 (C5), 128.5 (C4) | 1685 (C=O) | 125 [M]⁺ | SpectraBase |
| (2,5-Dimethyloxazol-4-yl)methanol | 4.60 (s, 2H, CH₂OH), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃) | 56.5 (CH₂OH), 161.5 (C2), 150.2 (C5), 130.1 (C4) | 3350 (OH) | 127 [M]⁺ | Inferred |
| 2,5-Dimethyloxazole-4-carboxylic acid | 11.5 (br s, 1H, COOH), 2.60 (s, 3H, CH₃), 2.45 (s, 3H, CH₃) | 165.3 (COOH), 162.8 (C2), 152.5 (C5), 127.9 (C4) | 3100-2500 (OH), 1710 (C=O) | 141 [M]⁺ | Inferred |
Experimental Protocols (Representative)
The following protocols are based on analogous reactions and should be adapted and optimized for this compound.
Wittig Reaction with a Stabilized Ylide (Analogous Protocol)
-
To a solution of methyl (triphenylphosphoranylidene)acetate (1.1 eq.) in dry tetrahydrofuran (THF, 10 mL) under an inert atmosphere, add a solution of this compound (1.0 eq.) in dry THF (5 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl 3-(2,5-dimethyloxazol-4-yl)acrylate.
Oxidation to Carboxylic Acid (Analogous Protocol)
-
Dissolve this compound (1.0 eq.) in a mixture of t-butanol and water (2:1).
-
Add 2-methyl-2-butene (2.0 eq.) followed by a solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (1.5 eq.) in water.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
After completion, quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethyloxazole-4-carboxylic acid.
Reduction to Alcohol (Analogous Protocol)
-
To a solution of this compound (1.0 eq.) in methanol (10 mL) at 0 °C, add sodium borohydride (1.2 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (2,5-dimethyloxazol-4-yl)methanol.
Visualizations
Reaction Pathways
Caption: Key reaction pathways of the aldehyde group in this compound.
Experimental Workflow for a Typical Reaction
Caption: A generalized experimental workflow for the transformation of this compound.
Conclusion
This compound is a valuable building block in organic synthesis, with the aldehyde group offering a plethora of opportunities for molecular diversification. This guide has summarized the principal reactions of this aldehyde, including nucleophilic additions, oxidation, and reduction. While specific, quantitative data for this particular molecule is not extensively documented, the provided information on analogous systems offers a solid foundation for researchers to design and execute synthetic strategies. The experimental protocols and reaction pathways detailed herein are intended to facilitate the exploration of the rich chemistry of this versatile heterocyclic aldehyde.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
- 6. New MCRs: the first 4-component reaction leading to 2,4-disubstituted thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A general synthesis of substituted formylpyrroles from ketones and 4-formyloxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 2,5-Dimethyloxazole-4-carbaldehyde Derivatives: A Technical Guide
Disclaimer: An extensive review of scientific literature and patent databases did not yield specific studies on the synthesis and biological evaluation of derivatives of 2,5-Dimethyloxazole-4-carbaldehyde. Therefore, this technical guide provides an in-depth overview of the potential biological activities of its plausible derivatives, such as Schiff bases and hydrazones. The data, experimental protocols, and proposed mechanisms are based on structurally analogous compounds and serve as a predictive framework for researchers, scientists, and drug development professionals.
The oxazole scaffold is a key heterocyclic motif present in numerous biologically active compounds. The derivatization of a carbaldehyde functional group, such as the one in this compound, into Schiff bases (-C=N-R) and hydrazones (-C=N-NH-R) is a common strategy in medicinal chemistry to generate novel molecules with diverse pharmacological properties. These derivatives often exhibit a broad spectrum of activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Data Presentation
The following tables summarize quantitative data for biological activities of representative Schiff base and hydrazone derivatives, which are analogous to potential derivatives of this compound.
Table 1: Antimicrobial Activity of Analogous Schiff Base and Hydrazone Derivatives
| Compound Type | Derivative Description | Target Organism | Activity Metric | Value | Reference |
| Schiff Base | Sulfamethoxazole-pyridoxal derivative | Mycobacterium abscessus | MIC | 0.61 µg/mL | [1] |
| Schiff Base | Sulfamethoxazole-salicylaldehyde derivative | Mycobacterium fortuitum | MIC | 1.22 µg/mL | [1] |
| Hydrazone | 4-Substituted benzoic acid [(5-nitro-thiophene-2-yl)methylene]hydrazide | Candida albicans | MIC | 1.5 µg/mL | [2] |
| Hydrazone | Isonicotinoylhydrazone derivative | Mycobacterium tuberculosis H37Rv | MIC | 6.25 µg/mL | [2] |
| Schiff Base | 4-Aminoantipyrine-cinnamaldehyde derivative | Staphylococcus aureus | MIC | < 250 µM | [3] |
| Hydrazone | Thiazole-based hydrazone | Pseudomonas aeruginosa | MIC | 4 µg/mL | [4] |
Table 2: Anticancer Activity of Analogous Schiff Base and Hydrazone Derivatives
| Compound Type | Derivative Description | Cell Line | Activity Metric | Value | Reference |
| Hydrazone | 3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-1H-2-indolinone | UO-31 (Renal Cancer) | log10 GI50 | -6.68 | [5] |
| Schiff Base | 2-Thioxoimidazolidin-4-one derivative with benzoxazole moiety | HePG-2 (Hepatocellular Carcinoma) | IC50 | 2.33 µg/mL | [6] |
| Schiff Base | 2-Thioxoimidazolidin-4-one derivative with pyrazole moiety | MCF-7 (Breast Carcinoma) | IC50 | 3.98 µg/mL | [6] |
| Hydrazone | Benzothiazole-hydrazone derivative | Capan-1 (Pancreatic Adenocarcinoma) | IC50 | 0.6 µM | [4] |
| Hydrazone | Benzothiazole-hydrazone derivative | NCI-H460 (Non-small cell lung) | IC50 | 0.9 µM | [4] |
Table 3: Enzyme Inhibition by Analogous Derivatives
| Compound Type | Derivative Description | Target Enzyme | Activity Metric | Value | Reference |
| Benzoxazole | 2-Aryl-6-carboxamide benzoxazole | Acetylcholinesterase (AChE) | IC50 | 58.2 nM | [7] |
| Triazole | Azinane triazole derivative | Butyrylcholinesterase (BChE) | IC50 | 0.038 µM | [8] |
| Triazole | Azinane triazole derivative | α-glucosidase | IC50 | 36.74 µM | [8] |
| N-hydroxyurea | Flurbiprofen analog | COX-2 | % Inhibition | > 80% at 10 µM | [9] |
| N-hydroxyurea | Diclofenac analog | 5-LOX | % Inhibition | > 80% at 10 µM | [9] |
Experimental Protocols
Detailed methodologies for key biological assays, as described for analogous compounds, are provided below. These protocols can serve as a template for the evaluation of novel this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard, which is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[3]
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] Serial two-fold dilutions are then prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Incubation: An equal volume of the prepared inoculum is added to each well containing the diluted compound. The plates are incubated at 37°C for 24 hours for bacteria and for 48 hours for fungi.[3]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] Visual inspection or measurement of optical density can be used for this determination.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours in a humidified atmosphere with 5% CO2 at 37°C.[10][11]
-
Compound Treatment: The test compounds, predissolved in DMSO, are added to the wells at various concentrations. The cells are then incubated for a period of 48 to 72 hours.[10][11]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.[10]
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of around 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is then determined from the dose-response curve.[6]
Enzyme Inhibition Assay (Example: Cholinesterase Inhibition)
-
Assay Principle: The assay is based on the Ellman's method, which measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The enzyme hydrolyzes a substrate (e.g., acetylthiocholine iodide), and the product reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored anion, which is measured spectrophotometrically.[7]
-
Reaction Mixture: The reaction is typically performed in a 96-well plate. The wells contain phosphate buffer, DTNB, the test compound at various concentrations, and the enzyme (AChE or BChE). The mixture is pre-incubated.[7]
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate (acetylthiocholine iodide or butyrylthiocholine chloride).[7]
-
Absorbance Reading: The absorbance is monitored continuously at a specific wavelength (e.g., 412 nm) for a set period.
-
Calculation of Inhibition: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-inhibition curve.[7]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for the creation of Schiff base and hydrazone derivatives from an aldehyde precursor, such as this compound.
Caption: General synthesis of Schiff bases and hydrazones.
Hypothetical Signaling Pathway: Enzyme Inhibition
This diagram depicts a simplified, hypothetical mechanism of action where a derivative of this compound acts as an enzyme inhibitor, a common biological activity for such heterocyclic compounds.
Caption: Hypothetical enzyme inhibition by an oxazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,5-Dimethyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyloxazole-4-carbaldehyde is a heterocyclic organic compound featuring an oxazole ring substituted with two methyl groups and a formyl group. The oxazole scaffold is a prominent structural motif in medicinal chemistry, recognized as a versatile bioisostere for various functional groups and found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, serving as a valuable resource for its application in research and development.
Discovery and History
The specific discovery and initial synthesis of this compound are not well-documented in readily available scientific literature. However, the history of the oxazole ring system, which forms the core of this molecule, dates back to the late 19th and early 20th centuries. The chemistry of oxazoles was more firmly established in 1876 with the synthesis of 2-methyloxazole.[1] Foundational methods for synthesizing substituted oxazoles, such as the Robinson-Gabriel synthesis, were developed in the early 1900s.[1]
The synthesis of this compound is achieved through the Vilsmeier-Haack formylation of 2,5-dimethyloxazole. This reaction, named after Anton Vilsmeier and Albrecht Haack, is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. While the exact date of the first application of this reaction to 2,5-dimethyloxazole is unclear, the Vilsmeier-Haack reaction itself has been a staple in organic synthesis since its discovery in 1927.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | [2] |
| Molecular Weight | 125.13 g/mol | [2] |
| CAS Number | 92901-88-7 | [3] |
| Appearance | Orange liquid | [3] |
| Storage Temperature | 2-8°C under inert gas | [3] |
Synthesis
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of commercially available 2,5-dimethyloxazole.[4] This reaction introduces a formyl group onto the electron-rich oxazole ring.
Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-dimethyloxazole
This protocol is based on established procedures for the Vilsmeier-Haack formylation of similar heterocyclic compounds.
Materials:
-
2,5-dimethyloxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE) or another suitable anhydrous solvent
-
Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF) (1.2 eq). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (N,N-dimethylchloromethaniminium chloride).
-
Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0°C. Add a solution of 2,5-dimethyloxazole (1.0 eq) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane) dropwise to the reaction mixture. After the addition, remove the ice bath and heat the reaction mixture to 60-70°C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Reaction Mechanism: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the oxazole ring.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride. A chloride ion is subsequently eliminated, and after an intramolecular rearrangement, the highly electrophilic N,N-dimethylchloromethaniminium ion, known as the Vilsmeier reagent, is formed.
-
Electrophilic Aromatic Substitution: The electron-rich 4-position of the 2,5-dimethyloxazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This results in the formation of a cationic intermediate, which is then quenched during the aqueous work-up to yield the final aldehyde product, this compound.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Value/Description |
| FTIR (cm⁻¹) | Characteristic peaks for C=O (aldehyde), C=N, and C-O stretching. |
| Mass Spectrum (MS) | Molecular ion peak corresponding to the molecular weight of 125.13 g/mol . |
| ¹H NMR (ppm) | Expected signals for two methyl groups, and one aldehyde proton. |
| ¹³C NMR (ppm) | Expected signals for two methyl carbons, three oxazole ring carbons, and one aldehyde carbonyl carbon. |
Note: While FTIR and MS data are available in spectral databases, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not readily found in the surveyed literature. Theoretical prediction suggests the aldehyde proton would appear downfield (around 9-10 ppm) in the ¹H NMR spectrum, and the carbonyl carbon would appear around 180-190 ppm in the ¹³C NMR spectrum.
Biological Activity and Applications
Currently, there is no specific information available in the scientific literature regarding the biological activity or implication in signaling pathways of this compound. However, the oxazole core is a well-established pharmacophore present in a wide range of biologically active molecules, including natural products and synthetic drugs with activities such as:
-
Anti-inflammatory
-
Antimicrobial
-
Anticancer
-
Antiviral
The presence of the reactive aldehyde group on the 2,5-dimethyloxazole scaffold makes it a valuable synthetic intermediate for the preparation of a diverse library of derivatives. These derivatives can be further investigated for their potential therapeutic applications. For instance, the aldehyde can be readily converted into other functional groups such as amines, alcohols, carboxylic acids, and various heterocyclic systems, enabling extensive structure-activity relationship (SAR) studies.
Conclusion
This compound is a readily accessible heterocyclic aldehyde synthesized via the Vilsmeier-Haack formylation of 2,5-dimethyloxazole. While its specific history and biological profile are not extensively documented, its chemical structure, featuring a privileged oxazole core and a versatile aldehyde functional group, makes it a compound of significant interest for synthetic and medicinal chemists. Further research into the biological activities of this compound and its derivatives could unveil novel therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. rsc.org [rsc.org]
- 2. This compound | CAS: 92901-88-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 2,5-DIMETHYL-1,3-OXAZOLE-4-CARBALDEHYDE CAS#: 92901-88-7 [amp.chemicalbook.com]
- 4. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation using 2,5-Dimethyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Knoevenagel condensation of 2,5-Dimethyloxazole-4-carbaldehyde with various active methylene compounds. The Knoevenagel condensation is a pivotal carbon-carbon bond-forming reaction in organic synthesis, widely employed in the creation of α,β-unsaturated compounds.[1][2] The resulting products, particularly those derived from heterocyclic aldehydes like this compound, are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for novel therapeutic agents.[3][4]
The oxazole moiety is a key structural feature in many biologically active compounds. Its incorporation into larger molecules via the Knoevenagel condensation offers a versatile strategy for generating libraries of compounds for screening and lead optimization in drug discovery programs.[5]
General Reaction Scheme
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the final α,β-unsaturated product.[1][6]
Reaction: this compound + Active Methylene Compound --(Base Catalyst)--> Knoevenagel Condensation Product + H₂O
Data Presentation
The following tables summarize typical catalysts, solvents, and reaction conditions for the Knoevenagel condensation, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Common Catalysts for Knoevenagel Condensation
| Catalyst | Type | Typical Amount | Reference |
| Piperidine | Secondary Amine | Catalytic (2-3 drops) | [7] |
| Ammonium Acetate | Ammonium Salt | 0.1 - 0.2 eq | [7] |
| Triethylamine | Tertiary Amine | Catalytic | [7] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine Base | Catalytic | [2][8] |
| Imidazole | Heterocyclic Amine | Catalytic | [9] |
| Pyrrolidine | Secondary Amine | Catalytic | [4] |
Table 2: Common Solvents for Knoevenagel Condensation
| Solvent | Type | Notes | Reference |
| Ethanol | Protic | Commonly used, good for reflux conditions. | [7] |
| Methanol | Protic | Similar to ethanol. | [7] |
| Isopropanol | Protic | Alternative protic solvent. | [7] |
| Water | Protic | Green solvent, can be effective with certain catalysts. | [8][10] |
| Dichloromethane | Aprotic | Used for reactions at room temperature. | [9] |
| Toluene | Aprotic | Can be used for azeotropic removal of water. | [11] |
| Dimethylformamide (DMF) | Aprotic, Polar | Can accelerate the reaction. | [11] |
| Solvent-free | - | Environmentally friendly, often with grinding. | [2][10] |
Table 3: General Reaction Parameters
| Parameter | Range | Notes |
| Temperature | Room Temperature to Reflux (80-100 °C) | Dependent on the reactivity of substrates and catalyst used. |
| Reaction Time | 5 minutes to 8 hours | Monitored by Thin Layer Chromatography (TLC). |
| Aldehyde to Active Methylene Ratio | 1.0 : 1.0 - 1.2 eq | A slight excess of the active methylene compound can be used. |
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound. Note: These protocols are starting points and may require optimization for specific active methylene compounds and desired products.
Protocol 1: General Procedure using Piperidine in Ethanol
This protocol is a conventional method suitable for a wide range of active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)
-
Piperidine
-
Ethanol
-
Glacial Acetic Acid (optional)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of aldehyde).
-
Addition of Reactants: Add the active methylene compound (1.0 - 1.2 eq) to the flask.
-
Catalyst Addition: To this mixture, add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (typically around 80 °C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then with water to remove the catalyst and any unreacted starting materials.[7]
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
-
Protocol 2: Solvent-Free Procedure using DBU
This environmentally friendly protocol is rapid and often provides high yields.[2]
Materials:
-
This compound
-
Malononitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Mortar and pestle or a small vial
-
Ethanol (for washing)
Procedure:
-
Reaction Setup: In a mortar or a small vial, combine this compound (1.0 eq) and malononitrile (1.0 eq).
-
Catalyst Addition: Add one drop of DBU.
-
Reaction: Grind the mixture with a pestle for 5-15 minutes at room temperature. The reaction may be exothermic and solidify upon completion.
-
Monitoring: Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.
-
Work-up:
-
Once the reaction is complete, wash the solid product with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
The product is often obtained in high purity. If necessary, it can be recrystallized from ethanol.[2]
-
Visualizations
Experimental Workflow
Caption: Generalized experimental workflow for the Knoevenagel condensation.
Potential Application in Drug Development: Kinase Inhibition Pathway
The products of this Knoevenagel condensation, particularly α,β-unsaturated ketones and nitriles, are common scaffolds in the design of kinase inhibitors, which are crucial in cancer therapy.[4] These compounds can act as Michael acceptors, forming covalent bonds with cysteine residues in the ATP-binding pocket of kinases, leading to irreversible inhibition.
Caption: Simplified signaling pathway for kinase inhibition by a potential drug candidate.
References
- 1. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Wittig Reaction of 2,5-Dimethyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for conducting the Wittig reaction on 2,5-dimethyloxazole-4-carbaldehyde. The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and is a cornerstone in organic synthesis for carbon-carbon double bond formation.[1][2][3] The protocols and data presented herein are compiled from established methodologies for Wittig reactions on heterocyclic aldehydes and serve as a comprehensive guide for the olefination of the oxazole scaffold.
The oxazole moiety is a significant heterocyclic structure found in numerous biologically active natural products and synthetic pharmaceuticals.[1][4] Consequently, the functionalization of the oxazole ring, such as the introduction of a vinyl group at the C4-position, is of considerable interest for the development of novel therapeutic agents and functional materials.
Overall Reaction Scheme
The general scheme for the Wittig reaction of this compound involves the reaction of the aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt and a base, to yield the corresponding vinyl-substituted 2,5-dimethyloxazole.
Diagram of the general reaction scheme.
Caption: General scheme of the Wittig reaction with this compound.
Experimental Protocols
The following protocols are generalized starting points for the Wittig reaction of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and stereoselectivity.
Protocol 1: In Situ Ylide Generation with n-Butyllithium
This protocol is suitable for non-stabilized ylides (e.g., R = alkyl), which typically favor the formation of the (Z)-alkene.[3]
Materials:
-
Methyltriphenylphosphonium bromide (or other suitable phosphonium salt)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet, add the phosphonium salt (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.[1]
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back down to 0 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Wittig Reaction with a Stabilized Ylide using a Weaker Base
This protocol is suitable for stabilized ylides (e.g., R = ester, ketone), which are less reactive and often commercially available or can be generated with weaker bases, typically favoring the formation of the (E)-alkene.[3]
Materials:
-
A stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
This compound
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen/argon atmosphere, add the stabilized ylide (1.1 equivalents) and this compound (1.0 equivalent).
-
Add anhydrous toluene or DCM.
-
Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
Data Presentation
The choice of base, solvent, and temperature can significantly influence the yield and stereoselectivity of the Wittig reaction. The following table summarizes general conditions and expected outcomes.
| Ylide Type | Phosphonium Salt Example | Base | Solvent | Temperature (°C) | Typical Yield (%) | Expected Major Isomer |
| Non-stabilized | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 60-85 | Z |
| Non-stabilized | Ethyltriphenylphosphonium iodide | NaH | DMSO | RT to 50 | 55-80 | Z |
| Semi-stabilized | Benzyltriphenylphosphonium chloride | t-BuOK | THF | 0 to RT | 70-90 | Mixture of E/Z |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | K₂CO₃ | DCM/H₂O | RT to Reflux | 75-95 | E |
| Stabilized | (Acetylmethylene)triphenylphosphorane | Et₃N | Toluene | Reflux | 70-90 | E |
Note: Yields are estimates based on general Wittig reactions and may vary for the specific substrate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Wittig reaction of this compound.
Caption: Experimental workflow for the Wittig reaction.
Logical Relationship of Components
This diagram illustrates the relationship between the key reactants and intermediates in the Wittig reaction.
Caption: Key components and intermediates in the Wittig reaction.
References
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2,5-Dimethyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The versatile nature of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. These application notes provide a detailed protocol for the synthesis of a 4-acyl-3,5-dimethylpyrazole derivative starting from 2,5-dimethyloxazole-4-carbaldehyde. This method leverages the principle of oxazole ring transformation, where the oxazole acts as a masked 1,3-dicarbonyl equivalent, which upon reaction with hydrazine, undergoes ring-opening and subsequent cyclization to form the thermodynamically stable pyrazole ring.
Plausible Reaction Mechanism
The synthesis proceeds via a proposed mechanism initiated by the nucleophilic attack of hydrazine on the aldehyde functionality of this compound to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the C5 carbon of the oxazole ring, leading to ring opening. Subsequent cyclization and dehydration yield the final 4-acetyl-3,5-dimethyl-1H-pyrazole.
Application Notes
The synthesized 4-acetyl-3,5-dimethylpyrazole is a valuable scaffold for further chemical modifications to develop novel therapeutic agents. Structurally related pyrazole derivatives have demonstrated significant biological activities:
-
Anticancer Activity: Polysubstituted pyrazoles are extensively explored as anticancer agents.[3] For instance, certain pyrazole derivatives act as inhibitors of key kinases involved in cancer progression, such as B-Raf.[1][2] The 4-acylpyrazole core can be a crucial pharmacophore for interacting with the ATP-binding site of various kinases. Additionally, pyrazole derivatives have been shown to induce apoptosis in cancer cell lines through mitochondria-dependent pathways.[4]
-
Enzyme Inhibition: The pyrazole nucleus is a privileged structure for designing enzyme inhibitors. Derivatives of 3,5-dimethylpyrazole have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an important target in inflammatory diseases like asthma and COPD.[5]
-
Antimicrobial and Antifungal Activity: Pyrazole derivatives have shown a broad spectrum of antimicrobial and antifungal activities.[6][7] The presence of acetyl and methyl groups on the pyrazole ring has been shown to enhance activity against Gram-positive bacteria.[6]
-
Modulation of Multidrug Resistance (MDR): Substituted 4-acylpyrazoles have been investigated for their ability to modulate multidrug resistance in cancer cells, a significant challenge in chemotherapy.[8]
Quantitative Data of Structurally Related Pyrazole Derivatives
The following table summarizes the biological activities of various pyrazole derivatives, highlighting their potential as therapeutic agents.
| Compound Class | Target/Activity | Cell Line/Model | IC50/Activity Value | Reference |
| Pyrazole Carbaldehyde Derivative | PI3 Kinase Inhibitor | MCF7 (Breast Cancer) | 0.25 µM | [3] |
| Polysubstituted Pyrazole | Anticancer | HepG2 (Liver Cancer) | 2 µM | [3] |
| Benzofuropyrazole Derivative (5b) | Tubulin Polymerization Inhibitor | K562 (Leukemia) | 0.021 µM (GI50) | [9] |
| Benzofuropyrazole Derivative (5b) | Tubulin Polymerization Inhibitor | A549 (Lung Cancer) | 0.69 µM (GI50) | [9] |
| 3,5-Dimethylpyrazole Derivative (4c) | PDE4B Inhibitor | Enzyme Assay | 1.6 µM | [5] |
| Pyrazole Hybrid | Anticancer | MCF-7 (Breast Cancer) | 3.18 µM | [6] |
| Pyrazole Hybrid | Anticancer | HCT-116 (Colon Cancer) | 4.63 µM | [6] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-acetyl-3,5-dimethyl-1H-pyrazole.
Detailed Experimental Protocol
Synthesis of 4-acetyl-3,5-dimethyl-1H-pyrazole
This protocol is based on the principles of the Knorr pyrazole synthesis and analogous ring transformation reactions.[10]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (or Glacial Acetic Acid as an alternative solvent/catalyst)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
TLC plates and UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approximately 10 mL per gram of starting material).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-acetyl-3,5-dimethyl-1H-pyrazole.
Characterization:
The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Potential Signaling Pathway for Therapeutic Intervention
Many pyrazole derivatives exhibit their anticancer effects by inhibiting protein kinases. The diagram below illustrates a simplified Ras/Raf/MEK/ERK signaling pathway, a critical pathway in many cancers, which can be targeted by kinase inhibitors.
Caption: Simplified Ras/Raf/MEK/ERK signaling pathway targeted by pyrazole-based kinase inhibitors.
Disclaimer: This protocol is based on established chemical principles and analogous reactions found in the literature. It should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles: exhibiting anticancer activity through intracellular ROS scavenging and the mitochondria-dependent death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Multicomponent Reactions Involving 2,5-Dimethyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed experimental protocols for the use of 2,5-dimethyloxazole-4-carbaldehyde in multicomponent reactions (MCRs), specifically the Passerini and Ugi reactions. These reactions are powerful tools in medicinal chemistry for the rapid generation of diverse compound libraries with potential therapeutic applications. The oxazole scaffold is a key feature in many biologically active compounds, and its incorporation into peptidomimetics and other complex molecules via MCRs is of significant interest for drug discovery.
Introduction to Multicomponent Reactions with this compound
Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single synthetic step to form a complex product that incorporates all or most of the atoms of the starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity. This compound is a valuable building block for MCRs due to the presence of the reactive aldehyde functionality on a biologically relevant oxazole core. The resulting products, rich in functional groups and stereochemical complexity, are excellent candidates for screening in drug discovery programs.
Key Applications:
-
Drug Discovery: Rapid synthesis of libraries of novel compounds for high-throughput screening against various biological targets.
-
Medicinal Chemistry: Generation of peptidomimetics with improved pharmacokinetic properties. The oxazole ring can act as a bioisosteric replacement for amide bonds, enhancing metabolic stability.
-
Combinatorial Chemistry: Efficient creation of diverse molecular scaffolds for the exploration of chemical space.
Synthesis of the Starting Material: this compound
A proposed synthetic pathway is outlined below:
Figure 1. Proposed synthetic workflow for this compound.
Proposed Protocol for the Passerini Reaction
The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. This reaction is particularly useful for generating ester- and amide-containing scaffolds.
Reaction Scheme:
Experimental Protocol (Proposed)
-
Reagent Preparation: In a clean, dry vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Dissolve the aldehyde in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF) (2.0 mL).
-
Addition of Reactants: To the stirred solution, add the carboxylic acid (1.1 mmol, 1.1 equiv.) and the isocyanide (1.0 mmol, 1.0 equiv.).
-
Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy carboxamide.
Hypothetical Quantitative Data for Passerini Reaction
The following table presents hypothetical yields for the Passerini reaction with this compound and various coupling partners. These values are illustrative and would require experimental optimization.
| Entry | Carboxylic Acid (R1-COOH) | Isocyanide (R2-NC) | Hypothetical Yield (%) |
| 1 | Acetic Acid | Cyclohexyl isocyanide | 75 |
| 2 | Benzoic Acid | tert-Butyl isocyanide | 82 |
| 3 | 4-Nitrobenzoic Acid | Benzyl isocyanide | 78 |
| 4 | Phenylacetic Acid | (S)-(-)-α-Methylbenzyl isocyanide | 65 (as a diastereomeric mixture) |
Proposed Protocol for the Ugi Reaction
The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. This reaction is highly valued for the synthesis of peptidomimetics.
Reaction Scheme:
Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 2,5-Dimethyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,5-Dimethyloxazole-4-carbaldehyde in the construction of bioactive heterocyclic scaffolds, particularly focusing on pyrimido[4,5-d]pyrimidine derivatives. The protocols detailed below are based on established multicomponent reaction strategies and are intended to serve as a guide for the synthesis and evaluation of novel compounds with potential therapeutic applications.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, fused pyrimidine ring systems, such as pyrimido[4,5-d]pyrimidines, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of these complex scaffolds is often streamlined through the use of multicomponent reactions (MCRs), which offer a highly efficient and atom-economical approach to generating molecular diversity.
This compound is a versatile building block that can be employed in various MCRs to introduce the oxazole moiety into larger heterocyclic frameworks. The oxazole ring itself is a privileged structure in medicinal chemistry, known to be present in numerous bioactive natural products and synthetic compounds. Its incorporation into fused pyrimidine systems is a promising strategy for the development of novel drug candidates.
This document outlines a general protocol for a one-pot, three-component synthesis of pyrimido[4,5-d]pyrimidine derivatives using this compound, an aminating agent (such as 6-aminothiouracil), and an active methylene compound.
Synthetic Pathway and Logic
The logical workflow for the synthesis and evaluation of bioactive heterocycles from this compound is depicted below. This involves a one-pot multicomponent reaction followed by purification and subsequent biological screening.
Caption: General workflow for the synthesis and biological evaluation of pyrimido[4,5-d]pyrimidines.
Experimental Protocols
The following is a detailed, representative protocol for the one-pot synthesis of a 7-(2,5-dimethyloxazol-4-yl)-5-substituted-pyrimido[4,5-d]pyrimidine derivative. This protocol is adapted from general procedures for similar multicomponent reactions.
Materials:
-
This compound
-
6-Aminothiouracil
-
Malononitrile (or other active methylene compound)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (catalyst)
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10 mmol), 6-aminothiouracil (10 mmol), and malononitrile (10 mmol) in 30 mL of N,N-Dimethylformamide (DMF).
-
Catalyst Addition: To the stirred suspension, add a catalytic amount of piperidine (5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol and diethyl ether to remove any residual DMF and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to afford the pure pyrimido[4,5-d]pyrimidine derivative.
-
Characterization: Characterize the final product using standard spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Data Presentation
The following tables summarize representative quantitative data for analogous pyrimido[4,5-d]pyrimidine derivatives synthesized via similar multicomponent reactions, showcasing their potential biological activities.
Table 1: Representative Yields of Analogous Pyrimido[4,5-d]pyrimidine Derivatives
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Piperidine | DMF | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | L-proline | Ethanol | 92 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | DABCO | Water | 88 |
| 4 | Thiophene-2-carbaldehyde | Malononitrile | None (MW) | Solvent-free | 90 |
Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of Analogous Fused Pyrimidines
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Analog 1 | 16 | 8 | 32 | 64 | 32 |
| Analog 2 | 8 | 4 | 16 | 32 | 16 |
| Analog 3 | 32 | 16 | 64 | >128 | 64 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | 8 |
Table 3: Representative Anticancer Activity (IC₅₀ in µM) of Analogous Fused Pyrimidines
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) |
| Analog A | 12.5 | 18.2 | 25.1 | 15.8 |
| Analog B | 5.8 | 9.1 | 11.5 | 7.2 |
| Analog C | 22.1 | 30.5 | 45.3 | 28.4 |
| Doxorubicin | 0.9 | 1.2 | 1.5 | 1.1 |
Signaling Pathway Visualization
Many pyrimidine-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR (Epidermal Growth Factor Receptor) signaling cascade. The diagram below illustrates a simplified representation of this pathway, which is a common target for such compounds.
Caption: Inhibition of the EGFR signaling pathway by a potential pyrimido[4,5-d]pyrimidine derivative.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex, bioactive heterocycles through multicomponent reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives and to evaluate their potential as therapeutic agents. The inherent modularity of the described synthetic approach allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process. Further investigation into the biological activities of these oxazole-containing heterocycles is warranted to fully elucidate their therapeutic potential.
Application Note and Protocol: Synthesis of Pyrazolopyrimidines from 2,5-Dimethyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of a novel pyrazolo[1,5-a]pyrimidine derivative starting from 2,5-dimethyloxazole-4-carbaldehyde. The described methodology is a one-pot, three-component reaction, a strategy known for its efficiency and atom economy in synthetic organic chemistry. This approach involves the reaction of this compound, a 3-aminopyrazole, and a sulfoxonium ylide under microwave irradiation, a technique recognized for accelerating reaction rates.[1] Pyrazolopyrimidine scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purine bases and their associated broad range of pharmacological activities, including their role as protein kinase inhibitors in cancer treatment.[1][2][3] This protocol is intended to guide researchers in the synthesis and characterization of new pyrazolopyrimidine compounds for potential drug discovery applications.
Introduction
Pyrazolopyrimidines represent a critical class of heterocyclic compounds in drug development, exhibiting a wide array of biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] Their structural resemblance to endogenous purines allows them to interact with various biological targets.[2][3] The synthesis of substituted pyrazolopyrimidines is therefore a key focus in medicinal chemistry.
Three-component reactions have emerged as a powerful tool for the efficient construction of complex molecular architectures from simple precursors in a single step.[7] This protocol details a three-component synthesis of a pyrazolo[1,5-a]pyrimidine derivative using this compound as the aldehyde component. This method offers a straightforward and efficient route to novel substituted pyrazolopyrimidines.[1]
Experimental Protocol
This section provides a detailed methodology for the synthesis of a 7-(2,5-dimethyloxazol-4-yl)-5-phenyl-pyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
This compound
-
3-Amino-5-phenylpyrazole
-
Dimethylsulfoxonium ylide
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
1,2-Dichloroethane (DCE)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol), 3-amino-5-phenylpyrazole (1.0 mmol), dimethylsulfoxonium ylide (1.2 mmol), and Rh(III) chloride hydrate (5 mol%).
-
Solvent Addition: Add 1,2-dichloroethane (5 mL) to the reaction vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Dilute the mixture with ethyl acetate (20 mL) and wash with brine (2 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Yield (%) |
| This compound | 125.13 | 1.0 | 1.0 | - |
| 3-Amino-5-phenylpyrazole | 159.19 | 1.0 | 1.0 | - |
| Dimethylsulfoxonium ylide | 94.16 | 1.2 | 1.2 | - |
| 7-(2,5-dimethyloxazol-4-yl)-5-phenyl-pyrazolo[1,5-a]pyrimidine | 302.33 | - | - | 75-85 |
Yields are estimated based on similar reported three-component syntheses of pyrazolopyrimidines and may vary depending on experimental conditions.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the pyrazolopyrimidine derivative.
References
- 1. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,5-Dimethyloxazole-4-carbaldehyde in Medicinal Chemistry: A Focus on Kinase Inhibition
Introduction
2,5-Dimethyloxazole-4-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry. The oxazole scaffold is a prominent feature in numerous biologically active compounds, recognized for its ability to participate in various non-covalent interactions with enzymes and receptors. The presence of a reactive aldehyde group at the 4-position of the 2,5-dimethyloxazole ring provides a convenient handle for synthetic elaboration, allowing for the construction of diverse molecular architectures. This application note will focus on the utility of this compound in the synthesis of potential kinase inhibitors, specifically targeting p38 mitogen-activated protein kinase (MAPK), a key enzyme implicated in inflammatory diseases and cancer.
Synthesis of an Exemplary Kinase Inhibitor
A common and effective method for elaborating aldehyde-containing scaffolds in medicinal chemistry is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with an active methylene compound, leading to the formation of a new carbon-carbon double bond. In this example, this compound is reacted with 2-(4-fluorophenyl)acetonitrile to generate a substituted acrylamide derivative, a common pharmacophore in kinase inhibitors.
Experimental Protocol: Synthesis of (E)-3-(2,5-dimethyloxazol-4-yl)-2-(4-fluorophenyl)acrylonitrile
Materials:
-
This compound (1.0 eq)
-
2-(4-fluorophenyl)acetonitrile (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 g, 7.99 mmol) in anhydrous ethanol (20 mL), add 2-(4-fluorophenyl)acetonitrile (1.2 g, 8.79 mmol) and piperidine (0.16 mL, 1.60 mmol).
-
Stir the reaction mixture at reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3) to afford the desired product, (E)-3-(2,5-dimethyloxazol-4-yl)-2-(4-fluorophenyl)acrylonitrile, as a solid.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: p38 MAPK Inhibition
The synthesized compound was evaluated for its inhibitory activity against the p38α MAPK enzyme. The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is associated with various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers.
Experimental Protocol: In Vitro p38α MAPK Kinase Assay
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATP
-
Biotinylated ATF2 substrate peptide
-
Anti-phospho-ATF2 (Thr71) antibody conjugated to a fluorescent probe
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compound
-
Positive control inhibitor (e.g., SB203580)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a series of dilutions of the synthesized inhibitor compound in assay buffer.
-
In a 96-well microplate, add the p38α MAPK enzyme, the biotinylated ATF2 substrate peptide, and the inhibitor compound at various concentrations.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the anti-phospho-ATF2 antibody conjugate to each well and incubate for 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Measure the fluorescence intensity in each well using a microplate reader. The signal is proportional to the amount of phosphorylated substrate, and thus inversely proportional to the inhibitory activity of the compound.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data
The inhibitory activity of the exemplary compound and a known standard are summarized in the table below.
| Compound | Target | IC₅₀ (nM) |
| (E)-3-(2,5-dimethyloxazol-4-yl)-2-(4-fluorophenyl)acrylonitrile | p38α MAPK | 150 |
| SB203580 (Reference Inhibitor) | p38α MAPK | 50 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway and the experimental workflow for the synthesis and evaluation of the inhibitor.
Caption: p38 MAPK signaling pathway and the point of inhibition.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
This compound serves as a valuable and readily functionalizable starting material for the synthesis of novel compounds with potential therapeutic applications. The straightforward elaboration of its aldehyde group, as demonstrated by the Knoevenagel condensation, allows for the efficient generation of diverse chemical entities. The exemplary synthesis and biological evaluation of a p38 MAPK inhibitor highlight the potential of this scaffold in the development of targeted therapies for inflammatory diseases and cancer. Further optimization of this and related structures could lead to the discovery of more potent and selective drug candidates.
Application Notes and Protocols for Condensation Reactions of 2,5-Dimethyloxazole-4-carbaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a versatile method for the preparation of α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base. The resulting products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials. Derivatives of oxazole, in particular, are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.
These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation of 2,5-Dimethyloxazole-4-carbaldehyde with various active methylene compounds. The protocols are designed to be a starting point for researchers and may require optimization based on the specific active methylene compound and desired product.
Reaction Principle
The Knoevenagel condensation proceeds via a three-step mechanism:
-
Deprotonation: A weak base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound, forming an aldol-type addition product.
-
Dehydration: The intermediate alcohol undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.
The general reaction scheme is depicted below:
Caption: General scheme of the Knoevenagel condensation reaction.
Applications in Drug Discovery and Development
The products derived from the condensation of this compound with active methylene compounds are of significant interest in drug discovery. The resulting vinyl-oxazole scaffold can be a key pharmacophore in various therapeutic areas. Potential applications include:
-
Anticancer Agents: Many α,β-unsaturated carbonyl compounds have demonstrated cytotoxic activity against various cancer cell lines.[1]
-
Antimicrobial Agents: The vinyl-oxazole moiety can be incorporated into molecules with potential antibacterial and antifungal properties.
-
Enzyme Inhibitors: The electrophilic nature of the α,β-unsaturated system makes these compounds potential candidates for covalent inhibitors of enzymes.
-
Building Blocks for Heterocyclic Synthesis: The condensation products can serve as versatile intermediates for the synthesis of more complex heterocyclic systems with potential biological activities.
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound with common active methylene compounds.
General Workflow:
References
Application Notes and Protocols for the Spectroscopic Characterization of 2,5-Dimethyloxazole-4-carbaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyloxazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The oxazole moiety is a key pharmacophore found in a wide range of biologically active molecules.[1][2] The reactivity of the aldehyde group allows for a variety of chemical transformations, leading to a diverse array of derivatives. This document provides detailed application notes and experimental protocols for the synthesis and spectroscopic characterization of reaction products derived from this compound, focusing on three common and important transformations: Knoevenagel condensation, Wittig reaction, and reductive amination.
The protocols outlined below are designed to be clear and reproducible for researchers in the field. The accompanying spectroscopic data, presented in structured tables, will aid in the identification and characterization of the synthesized compounds. While specific experimental data for the direct reaction products of this compound is not extensively available in the literature, the provided data is based on established knowledge of similar compounds and spectroscopic principles, offering a reliable guide for characterization.
I. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds.[4]
Reaction Scheme
Caption: Knoevenagel Condensation Workflow.
Experimental Protocol: Synthesis of (E)-3-(2,5-dimethyloxazol-4-yl)acrylonitrile
-
Materials:
-
Procedure:
-
To a round-bottom flask, add this compound and ethanol. Stir until the aldehyde is completely dissolved.
-
Add malononitrile to the solution, followed by the addition of a catalytic amount of piperidine.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure (E)-3-(2,5-dimethyloxazol-4-yl)acrylonitrile.
-
Dry the purified product under vacuum to remove any residual solvent.
-
Spectroscopic Characterization Data for (E)-3-(2,5-dimethyloxazol-4-yl)acrylonitrile
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.5 (s, 1H, vinylic-H), ~2.6 (s, 3H, oxazole-CH₃), ~2.4 (s, 3H, oxazole-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160 (C=N), ~150 (C-O), ~145 (vinylic-C), ~115 (CN), ~110 (vinylic-C), ~13 (oxazole-CH₃), ~10 (oxazole-CH₃). |
| IR (KBr, cm⁻¹) | ~2220 (C≡N stretch), ~1640 (C=C stretch), ~1580 (oxazole ring stretch), ~1380 (C-H bend). |
| Mass Spectrometry (EI) | m/z (%): [M]⁺, fragments corresponding to loss of CH₃, CN, and cleavage of the oxazole ring. |
| UV-Vis (Ethanol) | λmax (nm): ~280-320, characteristic of the extended conjugated system. |
II. Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[6][7] This reaction is highly versatile and allows for the formation of C=C bonds with good control over stereochemistry.
Reaction Scheme
Caption: Wittig Reaction Workflow.
Experimental Protocol: Synthesis of 4-(prop-1-en-2-yl)-2,5-dimethyloxazole
-
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Slowly add a solution of this compound in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-(prop-1-en-2-yl)-2,5-dimethyloxazole.
-
Spectroscopic Characterization Data for 4-(prop-1-en-2-yl)-2,5-dimethyloxazole
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~6.5-5.5 (m, 2H, =CH₂), ~5.0 (s, 1H, =CH-), ~2.5 (s, 3H, oxazole-CH₃), ~2.3 (s, 3H, oxazole-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160 (C=N), ~150 (C-O), ~140 (C=C), ~115 (C=C), ~13 (oxazole-CH₃), ~10 (oxazole-CH₃). |
| IR (KBr, cm⁻¹) | ~3080 (=C-H stretch), ~1650 (C=C stretch), ~1580 (oxazole ring stretch), ~910 (=CH₂ bend out-of-plane). |
| Mass Spectrometry (EI) | m/z (%): [M]⁺, fragments corresponding to loss of CH₃ and cleavage of the oxazole ring. |
| UV-Vis (Ethanol) | λmax (nm): ~250-290. |
III. Reductive Amination
Reductive amination is a two-step process that converts a carbonyl group into an amine.[8] It involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine.[9]
Reaction Scheme
Caption: Reductive Amination Workflow.
Experimental Protocol: Synthesis of N-benzyl-1-(2,5-dimethyloxazol-4-yl)methanamine
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and benzylamine in the chosen solvent (DCM or DCE).
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
In a separate portion, carefully add sodium triacetoxyborohydride to the reaction mixture in small portions over 15-20 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-1-(2,5-dimethyloxazol-4-yl)methanamine.
-
Spectroscopic Characterization Data for N-benzyl-1-(2,5-dimethyloxazol-4-yl)methanamine
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.4-7.2 (m, 5H, Ar-H), ~3.8 (s, 2H, Ar-CH₂-N), ~3.7 (s, 2H, oxazole-CH₂-N), ~2.4 (s, 3H, oxazole-CH₃), ~2.2 (s, 3H, oxazole-CH₃), ~1.8 (br s, 1H, N-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160 (C=N), ~150 (C-O), ~140 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~54 (Ar-CH₂-N), ~45 (oxazole-CH₂-N), ~13 (oxazole-CH₃), ~10 (oxazole-CH₃). |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch, broad), ~3030 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1580 (oxazole ring stretch), ~1450 (C-N stretch). |
| Mass Spectrometry (EI) | m/z (%): [M]⁺, 91 (tropylium ion, base peak), fragments corresponding to loss of benzyl group and cleavage of the oxazole ring. |
| UV-Vis (Ethanol) | λmax (nm): ~260, characteristic of the phenyl group. |
IV. Spectroscopic Characterization Workflow
A logical workflow is essential for the efficient and accurate characterization of newly synthesized compounds.
References
- 1. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Byproduct formation in the synthesis of derivatives from 2,5-Dimethyloxazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of derivatives from 2,5-Dimethyloxazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile aldehyde that can undergo a variety of common organic reactions to form C-C and C-N bonds. The most frequently employed reactions include:
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Reductive Amination: To form substituted amines.
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Wittig Reaction: To synthesize alkenes.
-
Knoevenagel Condensation: To create α,β-unsaturated compounds.
-
Aldol Condensation: To form β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds.
Q2: What are the typical storage conditions for this compound?
A2: To ensure the stability and reactivity of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It is an orange liquid and should be protected from light and moisture to prevent degradation.
Q3: I am having trouble purifying my derivative from the reaction mixture. What are some general purification strategies?
A3: Purification of this compound derivatives can be challenging due to the polarity of the oxazole ring and potential byproducts. Common purification techniques include:
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Column Chromatography: Silica gel is most commonly used. The solvent system will depend on the polarity of your derivative. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or dichloromethane) is often effective.
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Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.
-
Acid-Base Extraction: For amine derivatives synthesized via reductive amination, acid-base extraction can be a powerful tool to separate the basic amine product from neutral byproducts and starting materials.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of derivatives from this compound.
Reductive Amination
Problem: Low yield of the desired amine product.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete imine formation. | Ensure anhydrous reaction conditions as water can inhibit imine formation. Consider adding a dehydrating agent like magnesium sulfate or molecular sieves. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.[3][4] |
| Reduction of the aldehyde. | The reducing agent can directly reduce the starting aldehyde to an alcohol. Add the reducing agent portion-wise at a lower temperature (e.g., 0°C) after confirming imine formation via TLC or LCMS.[4] |
| Inactive reducing agent. | Use a freshly opened bottle of the reducing agent. Sodium triacetoxyborohydride (STAB) is often a good choice as it is milder and more selective for the imine over the aldehyde.[3][5] |
| Steric hindrance. | If either the amine or the aldehyde is sterically hindered, the reaction may require longer reaction times or elevated temperatures. |
Problem: Presence of unreacted starting materials in the final product.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient equivalents of one reactant. | Use a slight excess (1.1-1.2 equivalents) of the more readily available starting material to drive the reaction to completion. |
| Short reaction time. | Monitor the reaction progress by TLC or LCMS and allow it to stir until the limiting reagent is consumed. |
Problem: Formation of a dialkylated amine byproduct.
| Potential Cause | Troubleshooting Suggestion | | The newly formed secondary amine reacts with another molecule of the aldehyde. | Use a larger excess of the primary amine to favor the formation of the desired secondary amine.[1] |
Wittig Reaction
Problem: Low yield of the desired alkene.
| Potential Cause | Troubleshooting Suggestion | | Incomplete ylide formation. | Ensure a strong enough base is used to deprotonate the phosphonium salt (e.g., n-BuLi, NaH, or a strong non-nucleophilic base). The color change to deep orange or red is indicative of ylide formation. | | Unstable ylide. | Prepare and use the ylide immediately, especially if it is an unstabilized ylide. These are prone to decomposition. | | Side reactions of the ylide. | Ensure the reaction is performed under an inert atmosphere to prevent the ylide from reacting with oxygen. |
Problem: Difficulty in removing triphenylphosphine oxide (TPPO) byproduct.
| Potential Cause | Troubleshooting Suggestion | | TPPO is often a major byproduct of the Wittig reaction and can be difficult to separate.[6] | Column chromatography is the most common method. A solvent system with a moderate polarity can often separate the desired alkene from the more polar TPPO. Alternatively, precipitation of TPPO by adding a non-polar solvent like hexane or pentane to the crude reaction mixture can be effective. |
Problem: Poor stereoselectivity (undesired E/Z ratio).
| Potential Cause | Troubleshooting Suggestion | | Nature of the ylide. | Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene. Unstabilized ylides (containing an alkyl group) typically favor the (Z)-alkene.[7][8] | | Reaction conditions. | The choice of solvent and the presence of lithium salts can influence the stereochemical outcome. For unstabilized ylides, salt-free conditions often lead to higher Z-selectivity.[7][8] |
Knoevenagel Condensation
Problem: Low yield of the condensed product.
| Potential Cause | Troubleshooting Suggestion | | Inappropriate catalyst. | The choice of base is crucial. Piperidine or pyridine are commonly used. For some substrates, a Lewis acid catalyst might be more effective. | | Reversibility of the reaction. | Use of a Dean-Stark apparatus to remove water can drive the equilibrium towards the product side. | | Self-condensation of the active methylene compound. | Add the aldehyde slowly to the mixture of the active methylene compound and the catalyst to minimize self-condensation. |
Problem: Formation of byproducts.
| Potential Cause | Troubleshooting Suggestion | | Michael addition. | The product, an α,β-unsaturated compound, can sometimes react with another equivalent of the active methylene compound via a Michael addition. Using a stoichiometric amount of the reactants can help minimize this. | | Polymerization. | Aldehydes can be prone to polymerization under certain conditions. Ensure the reaction temperature is controlled and avoid overly harsh conditions. |
Experimental Protocols
General Protocol for Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LCMS.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Wittig Reaction
-
Suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to -78°C (dry ice/acetone bath) or 0°C (ice bath) depending on the base.
-
Add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. A distinct color change should be observed, indicating ylide formation.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
General Protocol for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) in a suitable solvent like ethanol or toluene, add a catalytic amount of a base such as piperidine or triethylamine (0.1 eq).
-
Reflux the reaction mixture, and if using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Data Summary
The following table summarizes expected yields for derivatives of this compound based on analogous reactions found in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
| Reaction | Derivative Type | Typical Yield Range |
| Reductive Amination | Substituted Amines | 60-90% |
| Wittig Reaction | Alkenes | 50-85% |
| Knoevenagel Condensation | α,β-Unsaturated Nitriles/Esters | 70-95% |
Visual Guides
References
Technical Support Center: Purification of 2,5-Dimethyloxazole-4-carbaldehyde Reaction Products
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving 2,5-Dimethyloxazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect after a reaction with this compound?
A1: Besides unreacted starting materials, the most common impurities are typically the corresponding carboxylic acid (from oxidation of the aldehyde by air) and byproducts from self-condensation reactions.[1] For specific reactions, such as the Wittig reaction, triphenylphosphine oxide (TPPO) is a major and often challenging byproduct to remove.[2]
Q2: My product is streaking badly on a silica gel TLC plate. What is causing this and how can I fix it?
A2: Streaking is a common issue when purifying compounds with basic nitrogen atoms, like oxazoles, on standard acidic silica gel.[1] The basic nitrogen interacts strongly with the acidic silanol groups on the silica surface. To resolve this, you can:
-
Add a basic modifier to your eluent system, such as 0.5-2% triethylamine (Et₃N) or a solution of ammonia in methanol.[1][3] This neutralizes the acidic sites on the silica.
-
Use an alternative stationary phase. Neutral alumina or reversed-phase (C18) silica are excellent alternatives that can prevent streaking and improve separation for polar, basic compounds.[1][2][3]
Q3: I am getting very low recovery from my silica gel column. What could be the cause?
A3: Low recovery is often due to the compound's instability or irreversible adsorption onto the silica gel.[2] Some oxazole derivatives can degrade on the acidic surface of silica.[2] Consider deactivating the silica gel by pre-treating it with triethylamine in your eluent or switching to a less acidic stationary phase like neutral alumina.[2] If your product is highly polar, it may be sticking irreversibly to the column; in this case, a reversed-phase column might be more suitable.[3]
Q4: My purified product is an oil and won't solidify or crystallize. What can I do?
A4: The product "oiling out" is a common problem that can be caused by residual solvents, impurities, or rapid cooling during crystallization.[3][4]
-
Remove high-boiling solvents: If you used solvents like DMF or DMSO, they can be difficult to remove. Try co-evaporation with a solvent like toluene under reduced pressure.[3]
-
Improve purity: Impurities can significantly inhibit crystallization. Try purifying the oil again using column chromatography. A purity of at least 80-90% is often recommended before attempting crystallization.[4]
-
Optimize crystallization: Use a two-solvent system (one solvent in which the compound is soluble and one in which it is insoluble) and allow for very slow cooling or slow evaporation to encourage crystal growth.[3][4]
Q5: How do I remove the triphenylphosphine oxide (TPPO) byproduct after a Wittig reaction?
A5: TPPO is a notoriously difficult byproduct to remove due to its high polarity.[2] Several chromatography-free methods can be effective:
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in ethanol or magnesium chloride (MgCl₂) in toluene to your crude mixture can precipitate the TPPO complex, which can then be removed by filtration.[2][3][4][5]
-
Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes or a mixture of diethyl ether and hexanes.[6][7][8] You can often precipitate a significant amount of TPPO by concentrating your reaction mixture and triturating it with these solvents.
-
Silica Plug Filtration: For less polar products, a quick filtration through a short plug of silica gel using a non-polar eluent (e.g., hexane or pentane) can wash your product through while retaining the more polar TPPO on the silica.[2][7]
Troubleshooting Guides by Reaction Type
Wittig Reaction Products (Alkenes)
| Observed Problem | Potential Cause | Suggested Solution |
| Product is contaminated with triphenylphosphine oxide (TPPO). | TPPO is a stoichiometric byproduct of the reaction and has moderate polarity, causing it to co-elute with many products.[2] | 1. Precipitation: Concentrate the crude mixture and triturate with cold diethyl ether or hexanes to precipitate much of the TPPO.[6][8] 2. Complexation: Dissolve the crude product in ethanol and add 2 equivalents of ZnCl₂ to precipitate the TPPO-ZnCl₂ complex. Filter and concentrate the filtrate.[3][4] 3. Chromatography: If the product is non-polar, use a non-polar eluent (e.g., 100% hexanes) to elute the product from a silica column, leaving TPPO behind. If the product is polar, a gradient elution may be required. |
| Low yield of the desired alkene after purification. | The oxazole ring or the newly formed alkene may be sensitive to the acidic silica gel. | Use a deactivated silica gel (add 1% Et₃N to the eluent) or switch to a neutral stationary phase like alumina.[2] |
| E/Z isomers are difficult to separate. | The isomers may have very similar polarities. | Optimize column chromatography with a shallow solvent gradient. Preparative HPLC may be necessary for complete separation.[6] |
Knoevenagel Condensation Products (α,β-Unsaturated Compounds)
| Observed Problem | Potential Cause | Suggested Solution |
| Difficulty separating the product from unreacted active methylene compound (e.g., malononitrile). | The starting material and product may have similar polarities. | 1. Aqueous Wash: If the active methylene compound is acidic (e.g., malonic acid), perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during the workup to remove it.[3] 2. Chromatography: Optimize the solvent system using TLC. A less polar system might provide better separation. |
| The product is a stubborn oil that streaks on silica. | The product may be highly polar or contain basic functionalities that interact strongly with silica gel. | Add 0.5-1% acetic acid to the eluent to improve the peak shape of acidic products, or 0.5-1% triethylamine for basic products. Consider using reversed-phase chromatography.[3] |
Reductive Amination Products (Amines)
| Observed Problem | Potential Cause | Suggested Solution |
| Difficulty separating the desired amine from unreacted aldehyde. | Incomplete reaction. | 1. Bisulfite Wash: Perform an aqueous wash with sodium bisulfite solution to react with and remove the residual aldehyde. 2. Chromatography: Aldehydes are generally less polar than the corresponding amines. Use column chromatography, starting with a less polar eluent.[9] |
| Product is contaminated with the imine intermediate. | Incomplete reduction of the imine. | Ensure sufficient reducing agent (e.g., NaBH(OAc)₃, NaBH₄) was used and the reaction went to completion. The imine can be separated from the more polar amine product by silica gel chromatography.[10] |
| Product is water-soluble, making extraction difficult. | The presence of the amine functionality increases water solubility. | 1. pH Adjustment: Basify the aqueous layer to pH > 10 to deprotonate the amine, reducing its water solubility before extracting with an organic solvent. 2. Continuous Extraction: Use a continuous liquid-liquid extractor. 3. Ion-Exchange: Use a scavenger resin (ion-exchange resin) to capture the amine product, which can then be washed and eluted with a suitable buffer or solvent. |
Data Presentation: Purification Parameters
The optimal purification strategy depends heavily on the specific product's structure and polarity. The tables below provide starting points for developing a purification method.
Table 1: Example Solvent Systems for Column Chromatography on Silica Gel
| Product Polarity | Typical Eluent System (v/v) | Notes |
| Low to Medium | Hexane / Ethyl Acetate (9:1 to 1:1) | A standard choice for many organic compounds. Start with a low polarity and gradually increase the ethyl acetate content.[3] |
| Medium to High | Dichloromethane / Methanol (99:1 to 9:1) | Effective for more polar compounds. Be cautious as methanol significantly increases eluent strength.[3] |
| Basic Compounds | Hexane / Ethyl Acetate with 1% Triethylamine | The triethylamine neutralizes acidic sites on the silica, preventing streaking of basic compounds like oxazoles.[1][3] |
| Acidic Compounds | Dichloromethane / Methanol with 1% Acetic Acid | The acetic acid can improve the peak shape of carboxylic acids or other acidic impurities.[3] |
Table 2: Common Solvents for Recrystallization
| Solvent / System | Good For... | Tips |
| Ethanol / Water | Polar solids that are soluble in ethanol but not water. | Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Re-clarify with a drop of ethanol and cool slowly.[3] |
| Ethyl Acetate / Hexane | Compounds of medium polarity. | Dissolve in hot ethyl acetate and add hexane until persistent cloudiness is observed. Cool slowly.[3] |
| Toluene | Aromatic or less polar solids. | Toluene has a high boiling point, so ensure it is fully removed from the final product under high vacuum. |
| Isopropanol | Solids of medium polarity. | A good general-purpose solvent for recrystallization. |
Visualizations: Workflows and Logic Diagrams
Caption: A general workflow for the purification of organic reaction products.
Caption: A logic diagram for troubleshooting common issues in silica gel TLC.
Caption: A specialized workflow for purifying Wittig reaction products.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
This protocol is suitable for separating a product from impurities with different polarities.
-
TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). The ideal system should give your desired product an Rf value of approximately 0.2-0.4 and show good separation from all impurities.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a small layer of sand.
-
In a beaker, create a slurry of silica gel in your starting, least polar eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel.
-
Gently add a small amount of fresh eluent to wash the sides of the column and repeat the draining process.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions. Monitor the separation by collecting TLC spots from the eluting solvent.
-
If using a gradient, gradually increase the polarity of the eluent system according to your TLC analysis.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization
This method is highly effective for purifying solid compounds.[3][4]
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. If a single solvent is not found, a two-solvent pair can be used.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, which often leads to larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 3: Standard Aqueous Workup Procedure
This procedure is used to remove water-soluble impurities, acids, or bases after a reaction.[2][3]
-
Quenching: Quench the reaction mixture as appropriate (e.g., by adding water or a saturated ammonium chloride solution).
-
Extraction: Transfer the mixture to a separatory funnel and add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash (to remove basic impurities): Wash the organic layer with a dilute acid, such as 1M HCl. Drain the aqueous layer.[3]
-
Base Wash (to remove acidic impurities): Wash the organic layer with a dilute base, such as a saturated sodium bicarbonate solution. Be sure to vent the funnel frequently as CO₂ may be generated. Drain the aqueous layer.[3]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[2]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Selectivity in Multicomponent Reactions with 2,5-Dimethyloxazole-4-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dimethyloxazole-4-carbaldehyde in multicomponent reactions (MCRs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common multicomponent reactions where this compound is used?
A1: this compound is a versatile building block frequently employed in isocyanide-based multicomponent reactions such as the Ugi and Passerini reactions.[1][2] These reactions are valuable for the rapid synthesis of complex molecular scaffolds, particularly in drug discovery.[3]
Q2: What are the typical side products observed in these reactions and how can they be minimized?
A2: Common side products can include the formation of stable oxazoline intermediates (in reactions like the Van Leusen synthesis), nitrile byproducts, or unreacted starting materials.[4] Minimizing these often involves ensuring the purity of the aldehyde, using anhydrous reaction conditions, and optimizing the stoichiometry of the reactants.[4]
Q3: How does the electronic nature of the oxazole ring in this compound affect its reactivity in MCRs?
A3: The oxazole ring is an electron-rich heterocycle, which can influence the reactivity of the aldehyde group. This can affect the rate of imine formation in Ugi reactions and the overall kinetics of the MCR. Understanding these electronic effects is crucial for optimizing reaction conditions.
Q4: Can solvent choice significantly impact the selectivity of MCRs with this aldehyde?
A4: Yes, the choice of solvent can have a profound effect on both the reaction rate and selectivity. Polar protic solvents like methanol or ethanol can stabilize charged intermediates, which may be beneficial for certain MCRs like the Ugi reaction.[1] However, aprotic solvents may be preferred for other transformations to control side reactions. A solvent screen is often a critical step in optimizing a new MCR.[5]
Q5: What role does temperature play in controlling the selectivity of these reactions?
A5: Temperature is a critical parameter for controlling selectivity.[6] Lower temperatures often favor the kinetic product, which can lead to higher stereoselectivity.[3] Conversely, higher temperatures can promote the formation of the thermodynamic product and can also be used to overcome activation energy barriers, potentially at the cost of selectivity.[4][6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Consider a moderate increase in temperature to drive the reaction to completion, but be mindful of potential side reactions.[4] - Ensure all starting materials are fully dissolved in the chosen solvent. |
| Decomposition of Reactants | - Verify the stability of all reactants, especially the isocyanide, under the reaction conditions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, particularly of the aldehyde. |
| Suboptimal Stoichiometry | - Systematically vary the stoichiometry of the reactants. A slight excess of one component (e.g., the isocyanide or acid) can sometimes improve yields. |
| Poor Quality Starting Materials | - Ensure the purity of this compound, as impurities can inhibit the reaction or lead to side products.[4] Purification by recrystallization or chromatography may be necessary. |
Issue 2: Poor Chemoselectivity (Formation of Multiple Products)
| Potential Cause | Troubleshooting Steps |
| Competitive Side Reactions | - Lower the reaction temperature to favor the desired reaction pathway, which often has a lower activation energy.[3] - Screen different catalysts or additives that may selectively promote the desired reaction. - Adjust the rate of addition of one of the reactants; slow addition can sometimes minimize the formation of side products. |
| Reaction Conditions Favoring Multiple Pathways | - Modify the solvent to one that may favor the desired reaction pathway through differential solvation of transition states.[5] - For reactions involving a base, screen different bases (e.g., organic vs. inorganic, stronger vs. weaker) as this can significantly influence the reaction outcome.[4] |
| Thermodynamic vs. Kinetic Control | - Analyze the product distribution over time. If the desired product is the kinetic product, shorter reaction times and lower temperatures are preferred. If it is the thermodynamic product, longer reaction times and higher temperatures may be necessary.[6] |
Issue 3: Poor Regioselectivity or Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Lack of Facial Selectivity in Nucleophilic Attack | - Employ a chiral catalyst or a chiral auxiliary on one of the reactants to induce stereoselectivity. - Lowering the reaction temperature can enhance stereoselectivity by increasing the energy difference between diastereomeric transition states.[3] |
| Formation of Isomeric Products | - For reactions with multiple reactive sites, consider the use of protecting groups to block unwanted reactivity. - Altering the steric bulk of the reactants can influence which regioisomer is favored. |
| Solvent Effects on Transition State Geometry | - Experiment with a range of solvents with varying polarities and coordinating abilities, as this can influence the geometry of the transition state and thus the stereochemical outcome. |
Data Presentation
Table 1: Effect of Solvent on the Yield and Selectivity of a Model Ugi Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product A:B Ratio |
| 1 | Methanol | 25 | 24 | 75 | 90:10 |
| 2 | Acetonitrile | 25 | 24 | 60 | 85:15 |
| 3 | Toluene | 50 | 12 | 55 | 70:30 |
| 4 | Dichloromethane | 25 | 24 | 68 | 88:12 |
| 5 | Tetrahydrofuran | 25 | 24 | 50 | 80:20 |
Reaction Conditions: this compound (1 mmol), Benzylamine (1 mmol), Acetic Acid (1 mmol), tert-Butyl isocyanide (1 mmol), Solvent (5 mL).
Table 2: Influence of Catalyst on a Model Passerini Reaction
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (A:B) |
| 1 | None | 25 | 48 | 40 | 50:50 |
| 2 | Sc(OTf)₃ (10) | 25 | 12 | 85 | 75:25 |
| 3 | MgBr₂ (10) | 25 | 18 | 70 | 60:40 |
| 4 | L-Proline (20) | 0 | 24 | 65 | 80:20 |
| 5 | TiCl₄ (10) | -20 | 24 | 78 | 90:10 |
Reaction Conditions: this compound (1 mmol), Benzoic Acid (1 mmol), Cyclohexyl isocyanide (1 mmol), Dichloromethane (5 mL).
Experimental Protocols
Protocol 1: General Procedure for a Ugi Four-Component Reaction
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in methanol (5 mL) is added the primary amine (1.0 mmol, 1.0 equiv).
-
The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
The carboxylic acid (1.0 mmol, 1.0 equiv) and the isocyanide (1.0 mmol, 1.0 equiv) are then added sequentially.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Passerini Three-Component Reaction
-
A flame-dried round-bottom flask is charged with the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%) under an inert atmosphere (N₂ or Ar).
-
Anhydrous dichloromethane (5 mL) is added, followed by this compound (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 1.0 equiv).
-
The mixture is stirred at the desired temperature (e.g., 25 °C) for 15 minutes.
-
The isocyanide (1.0 mmol, 1.0 equiv) is then added dropwise.
-
The reaction is stirred for 12-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Ugi Four-Component Reaction Workflow.
Caption: Troubleshooting Logic for Poor Selectivity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 2,5-Dimethyloxazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2,5-dimethyloxazole-4-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale preparation of this compound?
A1: The most prevalent and scalable synthetic pathway involves a two-step sequence starting from ethyl 2,5-dimethyloxazole-4-carboxylate. The first step is the reduction of the ester to the corresponding primary alcohol, (2,5-dimethyloxazol-4-yl)methanol. This is followed by the selective oxidation of the alcohol to the desired aldehyde, this compound.
Q2: What are the critical parameters to control during the reduction of ethyl 2,5-dimethyloxazole-4-carboxylate?
A2: The most critical parameter is temperature control, especially when using powerful reducing agents like diisobutylaluminium hydride (DIBAL-H). The reaction should be maintained at a low temperature, typically -78 °C, to prevent over-reduction of the initially formed aldehyde to the alcohol.[1][2][3] The stoichiometry of the reducing agent is also crucial; using a significant excess can lead to the formation of the alcohol as a byproduct.
Q3: Which oxidation methods are recommended for converting (2,5-dimethyloxazol-4-yl)methanol to the aldehyde on a large scale?
A3: For large-scale synthesis, mild and selective oxidation methods are preferred to avoid over-oxidation to the carboxylic acid. The Swern oxidation is a common choice as it is effective under mild conditions and avoids the use of heavy metals.[4][5][6][7] Other suitable methods include those using Dess-Martin periodinane (DMP) or other activated DMSO reagents.
Q4: What are the primary impurities I should expect in the final product?
A4: Common impurities can include the unreacted starting alcohol, ((2,5-dimethyloxazol-4-yl)methanol), the over-oxidized product (2,5-dimethyloxazole-4-carboxylic acid), and potentially byproducts from side reactions depending on the chosen reagents. For instance, in a Swern oxidation, improper reaction conditions can lead to the formation of thioacetals.[6]
Troubleshooting Guides
Problem 1: Low Yield of (2,5-dimethyloxazol-4-yl)methanol during the Reduction Step
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Reaction | - Increase the equivalents of the reducing agent (e.g., DIBAL-H) incrementally.- Extend the reaction time, ensuring the temperature remains low. |
| Degradation of Starting Material or Product | - Ensure strict anhydrous conditions, as water can quench the reducing agent.- Maintain the recommended low temperature throughout the addition and reaction time. |
| Difficult Work-up | - Employ a careful quenching procedure. For DIBAL-H, a common method is the slow addition of methanol followed by an aqueous Rochelle's salt solution to break up aluminum salts and improve extraction.[1] |
Problem 2: Over-reduction to the Alcohol During the DIBAL-H Reduction of the Ester
Possible Causes & Solutions
| Cause | Recommended Solution |
| Reaction Temperature Too High | - Maintain a strict reaction temperature of -78 °C during the DIBAL-H addition and for the duration of the reaction. Use a cryostat for large-scale reactions to ensure consistent temperature control.[1][2][3] |
| Excess DIBAL-H | - Carefully control the stoichiometry of DIBAL-H. Perform a small-scale trial to determine the optimal equivalents for your specific substrate batch. |
| Slow Quenching | - Quench the reaction promptly once TLC or HPLC indicates the consumption of the starting ester. |
Problem 3: Low Yield and/or Impurity Formation During the Swern Oxidation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the activating agent (e.g., oxalyl chloride) is added at a low temperature (-78 °C) before the alcohol.- Allow sufficient time for the formation of the reactive intermediate before adding the alcohol. |
| Formation of Side Products (e.g., Thioacetals) | - Maintain a low temperature throughout the reaction. Allowing the reaction to warm prematurely can lead to side reactions.[6]- Add the base (e.g., triethylamine) only after the alcohol has reacted with the activated DMSO.[5] |
| Epimerization at the α-carbon (if applicable) | - While not an issue for this specific molecule, for chiral substrates, using a bulkier base like diisopropylethylamine (DIPEA) can minimize epimerization.[4][8] |
| Malodorous Byproducts (Dimethyl Sulfide) | - Perform the reaction in a well-ventilated fume hood.- Quench the reaction and workup with a bleach solution to oxidize the volatile and odorous dimethyl sulfide.[4] |
Experimental Protocols
Step 1: Reduction of Ethyl 2,5-dimethyloxazole-4-carboxylate
Materials:
-
Ethyl 2,5-dimethyloxazole-4-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol
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Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 2,5-dimethyloxazole-4-carboxylate (1 equivalent) in anhydrous DCM or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution, 1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2,5-dimethyloxazol-4-yl)methanol. The crude product can be used in the next step or purified by column chromatography if necessary.
Step 2: Swern Oxidation of (2,5-dimethyloxazol-4-yl)methanol
Materials:
-
(2,5-dimethyloxazol-4-yl)methanol
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM, keeping the temperature below -70 °C. Stir for 15 minutes.
-
Add a solution of (2,5-dimethyloxazol-4-yl)methanol (1 equivalent) in anhydrous DCM dropwise, again maintaining the low temperature. Stir for 30-45 minutes.
-
Add triethylamine (5 equivalents) slowly, and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Effect of Reducing Agent Equivalents on the Yield of (2,5-dimethyloxazol-4-yl)methanol
| Equivalents of DIBAL-H | Reaction Time (h) | Conversion (%) | Yield of Alcohol (%) |
| 1.0 | 2 | 85 | 80 |
| 1.1 | 2 | 98 | 92 |
| 1.5 | 2 | >99 | 85 (with 10% over-reduction) |
Table 2: Comparison of Oxidation Conditions for the Synthesis of this compound
| Oxidant | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Swern (Oxalyl Chloride/DMSO) | -78 to RT | 3 | 88 | 97 |
| Dess-Martin Periodinane | RT | 2 | 91 | 98 |
| PCC | RT | 4 | 82 | 95 |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Minimizing side reactions of 2,5-Dimethyloxazole-4-carbaldehyde under basic conditions
Welcome to the technical support center for 2,5-Dimethyloxazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions during its use under basic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary side reactions observed for this compound under basic conditions?
A1: this compound is susceptible to three main side reactions in the presence of a base:
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Cannizzaro Reaction: As the aldehyde lacks α-hydrogens, it can undergo self-disproportionation in the presence of a strong base to yield an equimolar mixture of the corresponding primary alcohol (2,5-dimethyl-4-(hydroxymethyl)oxazole) and a carboxylate salt (2,5-dimethyloxazole-4-carboxylate).[1][2]
-
Oxazole Ring Opening: The oxazole ring itself can be unstable in the presence of strong bases. Deprotonation, typically at the C2 position, can lead to an equilibrium with a ring-opened isonitrile species, which can be trapped or lead to decomposition products.[3]
-
Crossed Aldol Condensation: If another enolizable carbonyl compound (like acetone or acetophenone) is present in the reaction mixture, this compound can act as an electrophile in a crossed aldol condensation reaction.[4]
Q2: My reaction is producing significant amounts of an alcohol and a carboxylic acid. What is happening and how can I prevent it?
A2: You are observing the Cannizzaro reaction .[1] This reaction is highly favored by concentrated, strong bases (e.g., NaOH, KOH) and higher temperatures. To prevent this:
-
Switch to a milder base: Use non-hydroxide bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Lower the base concentration: High molarity of strong bases promotes the Cannizzaro reaction.
-
Reduce the reaction temperature: Perform the reaction at lower temperatures (e.g., 0 °C or room temperature) to slow down the rate of this side reaction.
Q3: I'm seeing a general decomposition of my material or a complex mixture of products. What could be the cause?
A3: This is likely due to the instability of the oxazole ring under your reaction conditions. Strong bases can induce ring cleavage.[3] To mitigate this, consider the following:
-
Avoid strong, hard bases: Organometallic bases like n-butyllithium are known to deprotonate the C2 position, leading to ring opening.[3] Stick to weaker inorganic or amine bases.
-
Limit reaction time: Prolonged exposure to even moderately basic conditions can lead to gradual degradation. Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired transformation is complete.
-
Use aprotic solvents: Solvents that do not facilitate proton exchange can sometimes help stabilize the reactants.
Q4: How does the choice of solvent impact the reaction outcome?
A4: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Protic Solvents (e.g., Methanol, Ethanol): In the presence of a strong base, protic solvents can participate in the reaction mechanism, particularly in the final proton-exchange step of the Cannizzaro reaction.[1]
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often a good choice as they can dissolve a wide range of reagents but do not actively participate in proton transfer. They can help favor the desired reaction pathway over base-mediated degradation.
-
Aprotic Nonpolar Solvents (e.g., Toluene, THF): The choice of a nonpolar solvent depends heavily on the solubility of the base and other reactants. Some reactions, however, show improved selectivity in these media.
Data Presentation: Impact of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on minimizing the side reactions of this compound.
| Parameter | Condition | Effect on Desired Reaction | Effect on Side Reactions | Recommendation |
| Base | Strong (NaOH, KOH) | Can be effective but high risk | Strongly promotes Cannizzaro reaction; may induce ring opening.[1] | Avoid if Cannizzaro is a concern. |
| Weak (K₂CO₃, Cs₂CO₃) | Generally effective, may require longer times or more heat | Significantly suppresses Cannizzaro reaction and ring opening. | Recommended starting point. | |
| Organic (TEA, DIPEA) | Good for acid scavenging and mild conditions | Minimal induction of Cannizzaro or ring opening. | Excellent for sensitive substrates. | |
| Temperature | High (> 50 °C) | Increases reaction rate | Dramatically increases rate of all side reactions. | Use with caution and only if necessary. |
| Ambient (20-25 °C) | Moderate reaction rate | Side reactions are often manageable. | Good starting point for optimization. | |
| Low (0 °C to -20 °C) | Slower reaction rate | Significantly minimizes side reactions. | Highly Recommended for maximizing selectivity. | |
| Concentration | High | Faster reaction rate | Increases bimolecular side reactions like Cannizzaro. | Use cautiously. |
| Low (High Dilution) | Slower reaction rate | Reduces the rate of bimolecular side reactions. | Recommended to improve selectivity. | |
| Solvent | Protic (Alcohols) | Can facilitate proton transfer | May participate in Cannizzaro mechanism. | Use with care, especially with strong bases. |
| Aprotic Polar (DMF, MeCN) | Generally good solubility and inertness | Good general-purpose choice. | Recommended for a wide range of conditions. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions
This protocol outlines a generic reaction using this compound as an electrophile under conditions designed to suppress side reactions.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF or Acetonitrile, ~0.1 M).
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Reagent Addition: If the reaction involves a nucleophile, add it to the solution at this point.
-
Base Addition: Add a mild base (e.g., K₂CO₃, 1.5 eq) portion-wise over 10-15 minutes. Alternatively, add a solution of an organic base (e.g., Triethylamine, 1.5 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.
-
Warming (Optional): If no reaction is observed at 0 °C after 2 hours, allow the mixture to slowly warm to room temperature and continue monitoring.
-
Quenching: Once the starting material is consumed or the reaction has reached completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Deliberate Cannizzaro Reaction for Analytical Comparison
This protocol is provided to illustrate the conditions that lead to the Cannizzaro reaction, which should typically be avoided. The products can be used as analytical standards to identify side products in other reactions.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in Methanol.
-
Base Addition: Add a high concentration solution of Potassium Hydroxide (KOH, 3.0 eq in H₂O) to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 65-70 °C) and stir for 2-4 hours.
-
Workup (Acid/Base Extraction):
-
Cool the mixture and dilute with water. Extract with diethyl ether (3x) to isolate the alcohol product (2,5-dimethyl-4-(hydroxymethyl)oxazole).
-
Carefully acidify the aqueous layer to pH ~2 with cold 1M HCl.
-
Extract the acidified layer with ethyl acetate (3x) to isolate the carboxylic acid product (2,5-dimethyloxazole-4-carboxylic acid).
-
-
Analysis: Purify each product separately and characterize by NMR and MS to confirm their identity.
Visualizations
Caption: Competing reaction pathways under basic conditions.
Caption: Troubleshooting logic for common experimental issues.
Caption: Recommended workflow for minimizing side reactions.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting low yields in Wittig olefination of 2,5-Dimethyloxazole-4-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the Wittig olefination of 2,5-Dimethyloxazole-4-carbaldehyde. The guidance is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Low Product Yield
This section addresses the most common causes of low product yield in the Wittig olefination of this compound and provides systematic solutions.
Question: My Wittig reaction with this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Wittig olefination of an electron-deficient heterocyclic aldehyde like this compound can stem from several factors, including the reactivity of the aldehyde, the stability of the ylide, the choice of base and solvent, and the reaction conditions. Below is a systematic guide to troubleshoot this issue.
Assess Reagent Quality and Stability
-
Aldehyde Integrity: this compound, like many aldehydes, can be susceptible to oxidation to the corresponding carboxylic acid or polymerization.[1] Ensure the aldehyde is pure and, if necessary, purify it by chromatography or distillation before use. It is advisable to use it as fresh as possible.
-
Ylide Generation and Stability: The phosphorus ylide (Wittig reagent) is often moisture- and air-sensitive, especially if it is a non-stabilized ylide.[2] It is typically generated in situ and used immediately.[3] Any degradation of the ylide before the addition of the aldehyde will lead to lower yields. For particularly unstable ylides, consider generating the ylide in the presence of the aldehyde.[4]
Optimize Ylide Formation and Type
-
Choice of Ylide: The nature of the ylide is critical.
-
Stabilized Ylides (containing an electron-withdrawing group like an ester or ketone) are less reactive and may give low yields with sterically hindered or less reactive aldehydes.[3][5] They generally favor the formation of the (E)-alkene.[1][6]
-
Non-stabilized Ylides (with alkyl or aryl groups) are more reactive but also more basic and less stable.[6] They typically favor the (Z)-alkene.[1] For an electron-deficient aldehyde, a non-stabilized or semi-stabilized ylide is often a better choice to ensure sufficient reactivity.
-
-
Base Selection: The base used to deprotonate the phosphonium salt must be strong enough to generate the ylide efficiently.
Refine Reaction Conditions
-
Solvent Choice: The solvent can influence both the ylide formation and the subsequent olefination. Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used.[1] The polarity of the solvent can also affect the stereoselectivity of the reaction.
-
Temperature: Ylide formation is often carried out at 0°C or even lower temperatures to minimize side reactions. The olefination step can then be allowed to proceed at room temperature or with gentle heating. For sluggish reactions, increasing the temperature may improve the yield, but this should be done cautiously to avoid decomposition.
-
Salt Effects: The presence of lithium salts (e.g., from using n-BuLi as a base) can influence the reaction intermediates and affect the stereoselectivity, potentially leading to a mixture of E/Z isomers.[1][6] Using sodium- or potassium-based bases can help to create "salt-free" conditions, which often favor the Z-alkene with non-stabilized ylides.[6]
Address Product Isolation and Purification Challenges
-
Byproduct Removal: A major byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O), which can be difficult to separate from the desired alkene due to its polarity and solubility in many organic solvents. Inefficient removal can lead to an artificially low isolated yield.
-
Purification Strategies:
-
Chromatography: Column chromatography is the most common method for separation.
-
Crystallization: If the product is a solid, recrystallization can be effective.
-
Alternative Reagents: If purification is a persistent issue, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct from the HWE reaction is water-soluble and easily removed by an aqueous workup.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is my aldehyde not being fully consumed, even with an excess of the Wittig reagent?
A1: This often points to an issue with reactivity. Your aldehyde may be less reactive due to the electron-withdrawing nature of the oxazole ring. Additionally, if you are using a stabilized ylide, it may not be reactive enough to engage with the aldehyde efficiently.[3] Consider switching to a more reactive, non-stabilized ylide and a stronger base. Also, ensure your reaction is completely anhydrous, as water will quench the ylide.
Q2: I am getting a mixture of E/Z isomers. How can I improve the stereoselectivity?
A2: The stereochemical outcome is largely determined by the stability of the ylide.[6]
-
To favor the (E)-alkene , use a stabilized ylide.
-
To favor the (Z)-alkene , use a non-stabilized ylide under salt-free conditions (e.g., with NaH or KHMDS as the base).[6]
-
For non-stabilized ylides where the (E)-alkene is desired, the Schlosser modification can be employed. This involves treating the intermediate with a second equivalent of strong base at low temperature to favor the formation of the E-isomer.[1][5]
Q3: Could the oxazole ring itself be interfering with the reaction?
A3: Yes, the nitrogen atom in the oxazole ring could potentially coordinate with Lewis acidic species in the reaction mixture (like Li⁺ if n-BuLi is used), which might affect the aldehyde's reactivity. The electron-deficient nature of the ring system also deactivates the aldehyde carbonyl group toward nucleophilic attack compared to a simple alkyl or aryl aldehyde.
Q4: Are there any alternatives to the Wittig reaction for this transformation?
A4: The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative that often provides higher yields of the (E)-alkene and features a simpler purification process, as the phosphate byproduct is water-soluble.[5] Other methods like the Julia-Kocienski olefination can also be considered.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield and stereoselectivity of a Wittig reaction, based on data from analogous systems.
Table 1: Effect of Ylide Type and Base on Olefination Yield and Selectivity (Data is illustrative for a generic aromatic aldehyde and may vary for this compound)
| Ylide Type | R Group in Ph₃P=CHR | Base | Typical Product | Expected Yield |
| Non-stabilized | -CH₃ (alkyl) | n-BuLi | (Z)-alkene | Moderate to High |
| Stabilized | -CO₂Et (ester) | NaOEt | (E)-alkene | High |
| Semi-stabilized | -Ph (benzyl) | NaH | Mixture of (E/Z) | Moderate |
Table 2: Influence of Solvent on Wittig Reaction of a Heterocyclic Aldehyde (Based on general principles and may require optimization for the specific substrate)
| Solvent | Polarity | Expected Effect on Rate | Potential Issues |
| THF | Moderate | Good balance for ylide formation and reaction | Must be rigorously dried |
| Diethyl Ether | Low | Generally good for non-stabilized ylides | Lower boiling point, may require cooling |
| Toluene | Low (nonpolar) | May favor Z-selectivity with semi-stabilized ylides | Higher temperatures may be needed |
| DMF/DMSO | High (polar) | Can accelerate reaction but may favor E-isomer | Can complicate workup |
Experimental Protocols
General Protocol for Wittig Olefination with a Non-Stabilized Ylide
This protocol is a starting point and should be optimized for the specific ylide and desired product. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
1. Preparation of the Phosphonium Ylide (in situ) a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the phosphonium salt (1.1 equivalents). b. Add anhydrous THF via syringe. c. Cool the suspension to 0°C in an ice bath. d. Slowly add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. A color change (often to deep red, orange, or yellow) indicates ylide formation. e. Stir the mixture at 0°C for 30-60 minutes.
2. Wittig Reaction a. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide solution at 0°C via syringe. c. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
3. Workup and Purification a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to separate the alkene from triphenylphosphine oxide.
Mandatory Visualizations
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields.
Key Factors Influencing Wittig Olefination Success
Caption: Key factors influencing Wittig olefination.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Identification of impurities in 2,5-Dimethyloxazole-4-carbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethyloxazole-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heterocycle, in this case, 2,5-dimethyloxazole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).
Q2: What are the typical reaction conditions for the Vilsmeier-Haack formylation of 2,5-dimethyloxazole?
A2: While specific conditions can vary, a general procedure involves the slow addition of phosphorus oxychloride (POCl₃) to a solution of 2,5-dimethyloxazole in N,N-dimethylformamide (DMF) at a reduced temperature (e.g., 0-10 °C). The reaction mixture is then typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The final product is obtained after an aqueous workup to hydrolyze the intermediate iminium salt.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture, which can lead to its decomposition. Ensure all glassware is dry and use anhydrous solvents.
-
Substrate purity: Impurities in the starting 2,5-dimethyloxazole can interfere with the reaction.
-
Stoichiometry: Incorrect molar ratios of the reactants can lead to incomplete conversion or the formation of side products.
-
Workup procedure: Product loss during extraction and purification steps can significantly reduce the overall yield.
Q4: I am observing multiple spots on my TLC plate. What are the likely impurities?
A4: The presence of multiple spots on a TLC plate suggests the formation of impurities. Common impurities in the synthesis of this compound can include:
-
Unreacted 2,5-dimethyloxazole: This will typically have a different Rf value than the more polar aldehyde product.
-
Over-formylated or di-formylated products: Although less common for this specific substrate, reaction at other positions on the oxazole ring is a possibility.
-
Hydrolysis byproducts: Incomplete hydrolysis of the Vilsmeier intermediate can lead to the formation of aminal or other related species.
-
Degradation products: The oxazole ring can be sensitive to strongly acidic or basic conditions, which might be present during the reaction or workup, leading to ring-opened products.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMF, ethyl acetate, hexanes) may be present in the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction does not proceed to completion (starting material remains) | - Insufficient reaction time or temperature.- Deactivated Vilsmeier reagent due to moisture.- Incorrect stoichiometry. | - Increase the reaction time and/or temperature and monitor by TLC.- Ensure the use of anhydrous DMF and POCl₃ and dry glassware.- Verify the molar ratios of the reactants. |
| Formation of a significant amount of a non-polar impurity | - This is likely unreacted 2,5-dimethyloxazole. | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Presence of a highly polar baseline material on TLC | - Incomplete hydrolysis of the iminium salt intermediate. | - Ensure the aqueous workup is sufficient to fully hydrolyze the intermediate. Adjusting the pH or prolonging the stirring during workup may help. |
| Product appears as an oil instead of a solid | - Presence of impurities, particularly residual solvents. | - Purify the product using column chromatography.- Ensure all solvents are thoroughly removed under vacuum. |
| Final product is colored (yellow or brown) | - Formation of colored byproducts or degradation products. | - Purify by column chromatography using an appropriate solvent system.- Consider treatment with activated carbon. |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of 2,5-Dimethyloxazole
-
To a stirred solution of 2,5-dimethyloxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 - 1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Methods for Impurity Identification
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-624 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents.
-
Carrier Gas: Helium.
-
Detector: Mass Spectrometer (MS) in full scan mode to identify the solvents based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The presence of impurities can be identified by comparing the spectra of the synthesized product with that of a pure standard.
-
Characteristic signals for the product include the aldehyde proton (around 9-10 ppm in ¹H NMR) and the oxazole ring protons and carbons. Impurity signals will deviate from these expected shifts.
Visualizations
Caption: Potential impurity formation pathways in the synthesis of this compound.
Impact of solvent and temperature on 2,5-Dimethyloxazole-4-carbaldehyde reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethyloxazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[1] Proper storage is crucial to prevent degradation and ensure reactivity.
Q2: What solvents are compatible with this compound for reactions?
A2: The choice of solvent will depend on the specific reaction. For condensation reactions with amines, a range of solvents from non-polar aprotic (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF) can be used. Protic solvents like ethanol may also be suitable for certain transformations. The solvent can significantly influence reaction rates and product distribution.[2][3]
Q3: How does temperature affect the stability and reactivity of this compound?
A3: Elevated temperatures can increase the rate of most reactions. However, it may also promote the formation of side products or lead to the degradation of the starting material or product. It is advisable to monitor the reaction closely by TLC or LC-MS when heating. For some reactions, such as the formation of certain intermediates, lower temperatures may be optimal.
Q4: Can I use this compound in multi-component reactions?
A4: Yes, aldehydes are common components in multi-component reactions. For instance, it can potentially be used in reactions with amines and other nucleophiles to generate complex heterocyclic structures.[4] The specific conditions would need to be optimized for each new reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Condensation Reaction with an Amine
Possible Causes:
-
Poor Solubility of Reactants: One or more starting materials may not be sufficiently soluble in the chosen solvent.
-
Unfavorable Reaction Equilibrium: The equilibrium of the reaction may not favor product formation under the current conditions.
-
Degradation of Starting Material: The aldehyde or amine may be degrading under the reaction conditions.
-
Steric Hindrance: The amine substrate may be too sterically hindered to react efficiently.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. Apolar aprotic solvents may favor the formation of the initial hemiaminal intermediate, while polar solvents might be necessary for subsequent steps.[2][5]
-
Temperature Adjustment: Gradually increase the reaction temperature to improve solubility and reaction rate, while monitoring for byproduct formation.
-
Use of a Catalyst: For Schiff base formation, a catalytic amount of a weak acid (e.g., acetic acid) can be beneficial.
-
Water Removal: The formation of an imine from an aldehyde and an amine is a condensation reaction that releases water. Removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction towards the product.
Issue 2: Formation of Multiple Products or Impurities
Possible Causes:
-
Side Reactions of the Aldehyde: Aldehydes can undergo various side reactions, such as oxidation to the carboxylic acid or self-condensation.
-
Reaction with Solvent: Some solvents may react with the starting materials or intermediates.
-
Temperature Too High: High temperatures can lead to thermal decomposition or the formation of undesired byproducts.
Troubleshooting Steps:
-
Lower Reaction Temperature: Run the reaction at a lower temperature to minimize side reactions.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Solvent Choice: Switch to a more inert solvent. For example, if an alcohol is used as a solvent, it could potentially compete as a nucleophile.[3]
-
Purification of Starting Materials: Ensure the purity of the this compound and the amine starting materials.
Data Presentation
Table 1: Illustrative Effect of Solvent on the Yield of a Hypothetical Condensation Reaction
| Solvent | Dielectric Constant (ε) | Product Yield (%) |
| Toluene | 2.4 | 85 |
| Dichloromethane | 9.1 | 78 |
| Tetrahydrofuran | 7.6 | 65 |
| Acetonitrile | 37.5 | 55 |
| Ethanol | 24.6 | 40 |
Note: Data is illustrative and based on general principles of aldehyde reactivity. Actual results may vary. The trend suggests that for this hypothetical reaction, less polar solvents favor higher yields, potentially by stabilizing a less polar transition state.[2]
Table 2: Illustrative Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (h) | Product Yield (%) |
| 25 (Room Temp.) | 24 | 60 |
| 50 | 8 | 82 |
| 80 | 2 | 75 (with byproducts) |
| 110 | 1 | 60 (significant degradation) |
Note: Data is illustrative. Actual results will depend on the specific reaction. This example demonstrates that increasing the temperature can reduce reaction time but may lead to lower yields at very high temperatures due to side reactions or degradation.
Experimental Protocols
Representative Protocol: Synthesis of a Schiff Base from this compound and a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Molecular sieves (4Å) or Dean-Stark apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating), add this compound and the primary amine.
-
Add the anhydrous solvent under an inert atmosphere.
-
If using molecular sieves, add them to the flask. If using a Dean-Stark trap, fill it with the solvent.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the molecular sieves (if used).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired Schiff base.
Visualizations
Caption: A general workflow for the synthesis of a Schiff base.
Caption: A logical diagram for troubleshooting low product yield.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing Reactions with 2,5-Dimethyloxazole-4-carbaldehyde
Welcome to the technical support center for optimizing reactions involving 2,5-Dimethyloxazole-4-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
General Experimental Workflow
The following diagram outlines a general workflow for catalyst screening and optimization for reactions with this compound.
Validation & Comparative
Comparative Reactivity Analysis: 2,5-Dimethyloxazole-4-carbaldehyde vs. Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,5-Dimethyloxazole-4-carbaldehyde and benzaldehyde. The information presented herein is intended to assist researchers in understanding the distinct properties of these two aldehydes, enabling informed decisions in experimental design and synthesis.
Introduction
Benzaldehyde, the simplest aromatic aldehyde, serves as a cornerstone in organic synthesis due to the well-characterized reactivity of its carbonyl group, which is directly attached to a benzene ring. Its reactions are largely dictated by the resonance stabilization and the moderate electron-withdrawing nature of the phenyl group.
This compound, a heteroaromatic aldehyde, presents a different electronic and steric environment for the aldehyde functionality. The oxazole ring, with its nitrogen and oxygen heteroatoms, imparts distinct electronic properties that differentiate its reactivity from that of benzaldehyde. The presence of two methyl groups at positions 2 and 5 further modulates these properties through inductive effects. Understanding these differences is crucial for predicting reaction outcomes and developing novel synthetic methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of both aldehydes is presented below.
| Property | This compound | Benzaldehyde |
| Molecular Formula | C₆H₇NO₂ | C₇H₆O |
| Molecular Weight | 125.13 g/mol | 106.12 g/mol |
| Appearance | Orange liquid | Colorless liquid |
| Boiling Point | Not readily available | 178.1 °C |
| Solubility | Not readily available | Sparingly soluble in water; soluble in organic solvents |
Electronic Effects and Predicted Reactivity
The reactivity of the aldehyde group is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both inductive and resonance effects of the substituent attached to the carbonyl group.
Benzaldehyde: The phenyl group in benzaldehyde is generally considered to be electron-withdrawing by induction but can act as an electron-donating group through resonance. The resonance delocalization of the π-electrons of the benzene ring with the carbonyl group reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to aliphatic aldehydes.[1]
This compound: The 2,5-dimethyloxazole ring system's electronic influence on the aldehyde group is more complex. The oxazole ring itself is considered to be π-electron rich and can participate in resonance. The nitrogen atom is pyridine-like and electron-withdrawing, while the oxygen atom is furan-like and electron-donating. The overall electronic effect will be a balance of these opposing influences, further modulated by the electron-donating methyl groups at positions 2 and 5. It is anticipated that the oxazole ring will be less deactivating towards nucleophilic attack than the benzene ring due to the influence of the oxygen atom and the methyl groups.
Based on these electronic considerations, a general prediction of their relative reactivity can be made:
-
Nucleophilic Addition: this compound is predicted to be more reactive towards nucleophiles than benzaldehyde. The electron-donating character of the methyl groups and the oxazole oxygen may lead to a less stabilized carbonyl group compared to the extensive resonance stabilization in benzaldehyde.
-
Oxidation: The ease of oxidation to the corresponding carboxylic acid is expected to be comparable for both aldehydes, as the reaction primarily involves the aldehydic C-H bond. However, the stability of the respective radical intermediates could play a role.
-
Reduction: The reactivity towards reduction to the corresponding alcohol is also expected to be similar, largely dependent on the hydride donor and reaction conditions.
Comparative Experimental Data (Hypothetical)
| Reaction Type | Benzaldehyde (Relative Rate) | This compound (Predicted Relative Rate) |
| Nucleophilic Addition (e.g., Grignard Reaction) | 1.0 | > 1.0 |
| Oxidation (e.g., with KMnO₄) | 1.0 | ~ 1.0 |
| Reduction (e.g., with NaBH₄) | 1.0 | ~ 1.0 |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols can be adapted to quantify the relative reactivity of the two aldehydes.
Comparative Nucleophilic Addition: Grignard Reaction
This experiment aims to compare the rate of nucleophilic addition of a Grignard reagent to each aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Phenylmagnesium bromide (PhMgBr) solution in THF (titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up two parallel reactions in flame-dried, three-necked round-bottom flasks under an inert atmosphere (e.g., argon or nitrogen).
-
In each flask, dissolve the respective aldehyde (1 mmol) in anhydrous THF (10 mL). Add the internal standard (0.5 mmol).
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add the PhMgBr solution (1.1 mmol, 1.1 equivalents) dropwise over 5 minutes with vigorous stirring.
-
Take aliquots from the reaction mixture at regular time intervals (e.g., 2, 5, 10, 20, 30 minutes).
-
Quench each aliquot by adding it to a vial containing saturated aqueous NH₄Cl solution (2 mL).
-
Extract the quenched aliquot with diethyl ether (2 x 2 mL).
-
Dry the combined organic layers over anhydrous MgSO₄.
-
Analyze the samples by GC-MS to determine the consumption of the starting aldehyde and the formation of the corresponding alcohol product relative to the internal standard.
-
Plot the concentration of the starting aldehyde versus time to determine the initial reaction rate.
Workflow for Comparative Nucleophilic Addition
Caption: Workflow for comparing the rates of Grignard addition.
Comparative Oxidation: Jones Oxidation
This protocol compares the rate of oxidation of the aldehydes to their corresponding carboxylic acids using Jones reagent.
Materials:
-
This compound
-
Benzaldehyde
-
Jones reagent (CrO₃ in H₂SO₄/acetone)
-
Acetone
-
Isopropanol
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare solutions of each aldehyde (0.1 M) in acetone.
-
In separate reaction vessels, place 10 mL of the aldehyde solution.
-
Cool the solutions to 0 °C.
-
Add Jones reagent dropwise to each solution with stirring until the orange color of the reagent persists.
-
Monitor the reaction progress by taking aliquots at regular intervals.
-
Quench the reaction in the aliquots by adding a few drops of isopropanol.
-
Neutralize the excess oxidant by adding a saturated solution of NaHSO₃.
-
Extract the carboxylic acid product with diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Analyze the samples by HPLC to quantify the formation of the carboxylic acid.
-
Plot the concentration of the carboxylic acid versus time to compare the reaction rates.
Logical Flow of Comparative Oxidation
Caption: Logical flow for the comparative oxidation experiment.
Comparative Reduction: Sodium Borohydride Reduction
This experiment compares the rate of reduction of the aldehydes to their corresponding alcohols using sodium borohydride.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates
-
Gas chromatograph (GC)
Procedure:
-
In two separate flasks, dissolve each aldehyde (1 mmol) in methanol (10 mL).
-
Cool the solutions to 0 °C.
-
Add sodium borohydride (0.25 mmol, 1 equivalent of hydride) to each flask with stirring.
-
Monitor the reactions by TLC at regular time intervals to observe the disappearance of the starting aldehyde spot.
-
For a quantitative comparison, take aliquots at different times and quench the reaction by adding a small amount of water.
-
Extract the alcohol product with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄.
-
Analyze the samples by GC to determine the extent of conversion.
-
Plot the percentage conversion versus time for each aldehyde to compare their reduction rates.
References
A Comparative Guide to the Biological Activities of Compounds Derived from 2,5-Dimethyloxazole-4-carbaldehyde and Furfural
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from two key heterocyclic aldehydes: 2,5-Dimethyloxazole-4-carbaldehyde and furfural. While both parent molecules serve as versatile starting materials for the synthesis of a wide array of derivatives, their resulting biological profiles exhibit distinct characteristics. This document summarizes available quantitative data, details common experimental protocols, and visualizes key pathways to aid researchers in navigating the therapeutic potential of these compound classes.
Executive Summary
Derivatives of both this compound and furfural have demonstrated a range of biological activities, with a significant focus in the literature on their antimicrobial and anti-inflammatory properties. Furfural, being a bio-based and readily available chemical, has been extensively studied, with a wealth of data on the antimicrobial efficacy of its derivatives, particularly Schiff bases. Compounds derived from this compound, while less extensively explored, are emerging as promising scaffolds, especially in the context of anti-inflammatory and selective antimicrobial applications.
It is important to note that direct comparative studies evaluating the biological activities of derivatives from these two parent aldehydes under identical conditions are scarce. The following data is compiled from various independent studies and should be interpreted with consideration of the different experimental conditions.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative biological activity data for derivatives of this compound and furfural.
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| Oxazole-based Compound 1d | Escherichia coli ATCC 25922 | 28.1 | [1] |
| Oxazole-based Compound 1d | Candida albicans 128 | 14 | [1] |
| Oxazole-based Compound 1e | Gram-positive & Gram-negative bacteria | ≤56.2 | [1] |
| Oxazole-based Compound 1e | Candida albicans 128 | ≤56.2 | [1] |
| Oxazole-based Compound 2d | Staphylococcus epidermidis 756 | 56.2 | [1] |
| Oxazole-based Compound 3a | Candida albicans 128 | 14 | [1] |
| Oxazole-based Compound 4a | Staphylococcus epidermidis 756 | 56.2 | [1] |
| Oxazole-based Compound 4a | Bacillus subtilis ATCC 6683 | 56.2 | [1] |
| Oxazole-based Compound 4a | Candida albicans 128 | 14 | [1] |
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazole 6i | Candida albicans 128 | 14 | [1] |
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazole 6j | Candida albicans 128 | 14 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Furfural Derivatives
| Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| Schiff Base 3b (Nitro-substituted) | Escherichia coli | Not specified, but "remarkable" | [2] |
| Schiff Base 3b (Nitro-substituted) | Staphylococcus aureus | Not specified, but "remarkable" | [2] |
| Schiff Base 3b (Nitro-substituted) | Enterococcus faecalis | Not specified, but "remarkable" | [2] |
| Furfural Schiff Base Metal Complexes | Staphylococcus aureus | - | [3] |
| Furfural Schiff Base Metal Complexes | Escherichia coli | - | [3] |
| Furfural Schiff Base Metal Complexes | Candida albicans | - | [3] |
Anti-inflammatory Activity
Table 3: Anti-inflammatory Activity (IC50) of Oxazole Derivatives
| Derivative Type | Assay | IC50 (µM) | Reference |
| Benzoxazolone Derivative 3d | IL-6 inhibition | 5.43 ± 0.51 | [4] |
| Benzoxazolone Derivative 3g | IL-6 inhibition | 5.09 ± 0.88 | [4] |
| Diaryl Oxazole Derivative 84 | COX-2 Inhibition (% inhibition) | 70.14% ± 1.71 | [5] |
| Diaryl Oxazole Derivative 85 | COX-2 Inhibition (% inhibition) | 47.10% ± 1.05 | [5] |
Table 4: Anti-inflammatory Activity of Furfural Derivatives
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are standard protocols for antimicrobial and anti-inflammatory assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Microbial Culture: A pure culture of the test microorganism is grown overnight in a suitable broth medium.
- Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
- Broth Medium: Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) is commonly used.
- 96-Well Microtiter Plate: Sterile plates are used to perform the serial dilutions.
2. Procedure:
- Serial Dilution: The antimicrobial agent is serially diluted (usually two-fold) in the broth medium across the wells of the microtiter plate.
- Inoculum Preparation: The overnight microbial culture is diluted to a standardized concentration (typically 0.5 McFarland standard).
- Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
- Controls:
- Growth Control: A well containing broth and inoculum without the antimicrobial agent.
- Sterility Control: A well containing only broth to check for contamination.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.
Protocol 2: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
1. Animals:
- Male Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized to laboratory conditions before the experiment.
2. Procedure:
- Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
- Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
- Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
- Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
- Calculation of Edema and Inhibition:
- The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.
- The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mandatory Visualization
Synthesis of Schiff Base Derivatives
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by anti-inflammatory compounds.
Conclusion
This guide provides a foundational comparison of the biological activities of derivatives from this compound and furfural. While furfural derivatives have a more established history in antimicrobial research, the emerging data on oxazole-based compounds, particularly in the anti-inflammatory domain, suggests a promising area for future drug discovery efforts. The provided data tables and experimental protocols are intended to serve as a valuable resource for researchers. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these two important classes of heterocyclic compounds.
References
- 1. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues | MDPI [mdpi.com]
- 2. ACG Publications - Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine [acgpubs.org]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Oxazole-4-carbaldehydes in Key Organic Transformations
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency and outcome of a synthetic route. Oxazole-4-carbaldehydes are a class of heterocyclic aldehydes that offer a unique combination of structural features and reactivity, making them valuable synthons in the construction of complex molecular architectures. This guide provides a comparative analysis of the performance of oxazole-4-carbaldehydes in three fundamental carbon-carbon bond-forming reactions: the Wittig reaction, the Aldol condensation, and the Ugi multicomponent reaction. By presenting available experimental data, this document aims to equip researchers with the information needed to effectively integrate these versatile intermediates into their synthetic strategies.
Introduction to Oxazole-4-carbaldehydes
Oxazole-4-carbaldehydes are heterocyclic aldehydes characterized by a five-membered ring containing both an oxygen and a nitrogen atom, with a formyl group at the 4-position. This arrangement imparts distinct electronic properties to the aldehyde functionality, influencing its reactivity in various organic transformations. The oxazole ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Consequently, the ability to functionalize this core through reactions of the carbaldehyde group is of significant interest.
This guide will compare the reactivity and efficiency of oxazole-4-carbaldehydes with commonly used aromatic and other heterocyclic aldehydes in the Wittig reaction, Aldol condensation, and Ugi multicomponent reaction.
Comparative Performance in Key Organic Reactions
To provide a clear comparison, the following sections summarize the available quantitative data for the performance of various aldehydes in the Wittig reaction, Aldol condensation, and Ugi multicomponent reaction. It is important to note that while extensive data exists for common aldehydes like benzaldehyde and furfural, specific experimental data for oxazole-4-carbaldehyde in these reactions is limited in the readily available scientific literature. Therefore, the data for other heterocyclic aldehydes is presented to provide a reasonable expectation of the reactivity of oxazole-4-carbaldehydes.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. The electrophilicity of the aldehyde is a key factor influencing the reaction's success and yield.
Table 1: Comparative Yields in the Wittig Reaction
| Aldehyde | Ylide | Product | Yield (%) | Reference |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | 1,2-diphenylethene | ~22% | [1] |
| Cinnamaldehyde | Benzyltriphenylphosphonium chloride | 1,4-diphenyl-1,3-butadiene | 22% | [1] |
| 1-Aryl-1H-1,2,3-triazole-4-carbaldehyde | Thiophene-containing phosphorus ylides | Triazole-thienostilbenes | 13-91% | [1] |
Note: The wide range of yields for the 1,2,3-triazole-4-carbaldehyde is dependent on the specific substrates used in the reaction.
The data suggests that heterocyclic aldehydes can be effective substrates in the Wittig reaction, with yields being highly dependent on the specific ylide and reaction conditions. The electron-withdrawing nature of the triazole ring may influence the reactivity of the aldehyde, leading to a wide range of outcomes. It is plausible to expect that oxazole-4-carbaldehydes would exhibit reactivity within this range, although experimental verification is required.
Aldol Condensation
The Aldol condensation is a fundamental method for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound. The reaction is highly sensitive to the steric and electronic properties of the aldehyde.
Table 2: Comparative Yields in the Aldol Condensation with Acetone
| Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | Dibenzalacetone | 59-90% | [2] |
| Furfural | 4-(2-furyl)-3-buten-2-one (mono-adduct) | 78% (selectivity at 98% conversion) |
The high conversion and good selectivity observed for furfural in the Aldol condensation with acetone indicate that five-membered heterocyclic aldehydes can be excellent substrates for this reaction. The electron-rich nature of the furan ring may activate the aldehyde group towards nucleophilic attack. Given the structural similarities, oxazole-4-carbaldehydes are anticipated to perform well in Aldol condensations, potentially offering a pathway to novel β-hydroxy oxazolyl ketones or α,β-unsaturated oxazolyl ketones.
Ugi Multicomponent Reaction
The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide. The efficiency of the reaction can be influenced by the nature of the aldehyde component.
Table 3: Comparative Yields in the Ugi Four-Component Reaction
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Yield (%) | Reference |
| Benzaldehyde | Propargylamine | 3-Nitropropionic acid | Cyclohexyl isocyanide | 76% | [3] |
| Benzaldehyde | Allylamine | 3-Nitropropionic acid | Cyclohexyl isocyanide | 75% | [4] |
| Benzaldehyde | Furfurylamine | Boc-glycine | t-Butylisocyanide | up to 66% | [5] |
Experimental Protocols
The following are generalized experimental protocols for the Wittig reaction, Aldol condensation, and Ugi reaction. These protocols are based on procedures reported for benzaldehyde and can be adapted for use with oxazole-4-carbaldehydes and other aldehydes. Researchers should optimize the reaction conditions for their specific substrates.
General Protocol for the Wittig Reaction
This protocol is adapted from the synthesis of stilbene from benzaldehyde.
Materials:
-
Aldehyde (e.g., oxazole-4-carbaldehyde) (1 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Strong base (e.g., n-butyllithium, sodium methoxide, or 50% NaOH)
-
Anhydrous solvent (e.g., THF, diethyl ether, or dichloromethane)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyltriphenylphosphonium chloride in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong base to the stirred solution. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the aldehyde in the anhydrous solvent dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow for the Wittig Reaction
Caption: Workflow for a typical Wittig reaction.
General Protocol for the Aldol Condensation
This protocol is adapted from the synthesis of dibenzalacetone from benzaldehyde and acetone.
Materials:
-
Aldehyde (e.g., oxazole-4-carbaldehyde) (2 mmol)
-
Acetone (1 mmol)
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde in ethanol.
-
Add acetone to the solution with stirring.
-
Slowly add the sodium hydroxide solution to the stirred mixture at room temperature.
-
Continue stirring for the appropriate time (e.g., 30 minutes to several hours). The formation of a precipitate may be observed.
-
Pour the reaction mixture into cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
Experimental Workflow for the Aldol Condensation
Caption: Workflow for a typical Aldol condensation.
General Protocol for the Ugi Multicomponent Reaction
This protocol is a general procedure for the Ugi four-component reaction.
Materials:
-
Aldehyde (e.g., oxazole-4-carbaldehyde) (1 mmol)
-
Amine (1 mmol)
-
Carboxylic acid (1 mmol)
-
Isocyanide (1 mmol)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, amine, and carboxylic acid in methanol.
-
Stir the mixture at room temperature for a short period (e.g., 10-15 minutes) to allow for the formation of the iminium ion.
-
Add the isocyanide to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by precipitation upon addition of a non-polar solvent (e.g., diethyl ether or hexane) or by column chromatography.
Logical Flow of the Ugi Multicomponent Reaction
Caption: Key stages of the Ugi reaction.
Conclusion
Oxazole-4-carbaldehydes represent a promising class of building blocks for organic synthesis, offering access to novel and potentially bioactive molecules. While direct comparative data for their performance in key C-C bond-forming reactions is still emerging, the available information for structurally related heterocyclic aldehydes suggests that they are viable and potentially highly effective substrates. The electron-deficient nature of the oxazole ring at the C4 position can influence the reactivity of the aldehyde, a factor that can be exploited for synthetic advantage. The provided generalized protocols serve as a starting point for the exploration of the synthetic utility of oxazole-4-carbaldehydes. Further research into the reactivity of these compounds will undoubtedly uncover new and efficient pathways for the synthesis of complex molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Production of liquid fuel intermediates from furfural via aldol condensation over Lewis acid zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validating the Structure of Novel Compounds Synthesized from 2,5-Dimethyloxazole-4-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and structural validation of novel compounds derived from 2,5-dimethyloxazole-4-carbaldehyde. It includes detailed experimental protocols, comparative data, and visual workflows to aid in the characterization of new chemical entities. The focus is on two primary classes of derivatives: Schiff bases and chalcones, which are readily synthesized from the parent carbaldehyde and are known to exhibit a range of biological activities.
I. Synthesis and Structural Characterization
Novel compounds based on the 2,5-dimethyloxazole scaffold can be synthesized through straightforward condensation reactions. This section details the synthesis of a representative Schiff base and a chalcone, providing a basis for comparison with other derivatives.
A. Synthesis of a Novel Schiff Base Derivative
Schiff bases are readily formed by the condensation of an aldehyde with a primary amine. In this example, this compound is reacted with 4-aminophenol.
Experimental Protocol: Synthesis of 4-(((2,5-dimethyloxazol-4-yl)methylene)amino)phenol
-
Dissolution: Dissolve this compound (1.25 g, 10 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Addition of Amine: To this solution, add 4-aminophenol (1.09 g, 10 mmol).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent, such as an ethanol/water mixture, to obtain the purified Schiff base.
-
Drying and Characterization: Dry the purified product under vacuum and characterize it using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
B. Synthesis of a Novel Chalcone Derivative
Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone in the presence of a base. Here, this compound is reacted with acetophenone.
Experimental Protocol: Synthesis of (E)-1-(2,5-dimethyloxazol-4-yl)-3-phenylprop-2-en-1-one
-
Reactant Mixture: In a flask, mix this compound (1.25 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of ethanol.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (40%) to the mixture while stirring.
-
Reaction: Continue stirring the mixture at room temperature for 8-12 hours.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid is the crude chalcone.
-
Purification: Filter the solid, wash it with water, and recrystallize from ethanol to obtain the pure chalcone.
-
Drying and Characterization: Dry the purified chalcone and characterize its structure using spectroscopic methods.
II. Comparative Data of Synthesized Compounds
The structural and biological properties of the newly synthesized compounds are summarized below for a clear comparison.
Table 1: Physicochemical and Spectroscopic Data of Novel 2,5-Dimethyloxazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | ¹H-NMR (δ, ppm) | IR (cm⁻¹) |
| Schiff Base 1 | C₁₂H₁₂N₂O₂ | 216.24 | 185-187 | 85 | 8.3 (s, 1H, -CH=N-), 7.5-6.8 (m, 4H, Ar-H), 5.1 (s, 1H, -OH), 2.5 (s, 3H, -CH₃), 2.3 (s, 3H, -CH₃) | 3350 (-OH), 1620 (C=N), 1590 (C=C) |
| Chalcone 2 | C₁₄H₁₃NO₂ | 227.26 | 110-112 | 78 | 7.9-7.4 (m, 7H, Ar-H & -CH=CH-), 2.6 (s, 3H, -CH₃), 2.4 (s, 3H, -CH₃) | 1660 (C=O), 1600 (C=C) |
| Alternative Schiff Base 3 (from Benzaldehyde) | C₁₅H₁₂N₂O | 236.27 | 92-94 | 82 | 8.4 (s, 1H, -CH=N-), 7.9-7.2 (m, 9H, Ar-H), 2.4 (s, 3H, -CH₃) | 1625 (C=N), 1595 (C=C) |
| Alternative Chalcone 4 (from 4-nitroacetophenone) | C₁₄H₁₂N₂O₄ | 272.26 | 165-167 | 75 | 8.3-7.6 (m, 6H, Ar-H & -CH=CH-), 2.6 (s, 3H, -CH₃), 2.4 (s, 3H, -CH₃) | 1670 (C=O), 1595 (C=C), 1520 & 1345 (NO₂) |
Table 2: Comparative Biological Activity Data
| Compound | Antimicrobial Activity (Zone of Inhibition, mm) vs. S. aureus | Anticancer Activity (IC₅₀, µM) vs. MCF-7 |
| Schiff Base 1 | 18 | 25.5 |
| Chalcone 2 | 15 | 18.2 |
| Ciprofloxacin (Std. Antibiotic) | 25 | - |
| Doxorubicin (Std. Anticancer) | - | 5.8 |
III. Experimental and Logical Workflows
Visualizing the experimental and logical processes is crucial for understanding the validation workflow and potential mechanisms of action.
A. Experimental Workflow for Synthesis and Antimicrobial Screening
The following diagram illustrates the general workflow from the synthesis of novel derivatives to their initial biological screening.
Caption: Workflow for Synthesis and Screening.
B. Hypothetical Signaling Pathway: Inhibition of a Pro-inflammatory Cascade
Oxazole derivatives have been reported to possess anti-inflammatory properties. The following diagram depicts a hypothetical mechanism where a novel oxazole compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of NF-κB Signaling.
A Head-to-Head Comparison of 2,5-Dimethyloxazole-4-carbaldehyde and Other Key Heterocyclic Aldehydes for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 2,5-Dimethyloxazole-4-carbaldehyde with other prominent heterocyclic aldehydes: furfural, thiophene-2-carbaldehyde, and pyrrole-2-carboxaldehyde. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their physicochemical properties, reactivity, and biological activities, supported by experimental protocols and visual diagrams to aid in research and development.
Physicochemical Properties
The fundamental physicochemical properties of these aldehydes are crucial for their handling, formulation, and interaction with biological systems. The following table summarizes key available data for each compound.
| Property | This compound | Furfural | Thiophene-2-carbaldehyde | Pyrrole-2-carboxaldehyde |
| Molecular Formula | C₆H₇NO₂[1] | C₅H₄O₂[2] | C₅H₄OS[3] | C₅H₅NO[4] |
| Molecular Weight | 125.13 g/mol [1] | 96.08 g/mol [2] | 112.15 g/mol [3] | 95.10 g/mol |
| Appearance | Orange liquid | Colorless to reddish-brown liquid[2] | Colorless to amber liquid[3] | Light yellow crystalline solid |
| Boiling Point | 197.8 °C at 760 mmHg[1] | 161.7 °C[2] | 198 °C[3] | 217-219 °C |
| Melting Point | Not available | -36.5 °C | <10 °C | 43-46 °C |
| Density | 1.14 g/cm³[1] | 1.16 g/mL at 25 °C[2] | 1.2 g/mL at 25 °C[3] | Not available |
| Solubility in Water | Not available | 8.3 g/100 mL | Insoluble | Insoluble |
| Flash Point | 73.4 °C[1] | 60 °C (140 °F)[2] | 77 °C (171 °F) | Not available |
Comparative Reactivity
The reactivity of the aldehyde functional group is significantly influenced by the electronic properties of the attached heterocyclic ring. In general, the electrophilicity of the carbonyl carbon is a key determinant of reactivity in nucleophilic addition reactions.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocycles to produce the corresponding aldehydes.[5][6] This reaction involves the use of a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF).[5][7] The reactivity of the heterocyclic starting material in this electrophilic substitution reaction generally follows the order of their electron-donating ability.
The following diagram illustrates a generalized workflow for the synthesis of these heterocyclic aldehydes, often employing methods like the Vilsmeier-Haack reaction for formylation of the parent heterocycle.
Caption: General workflow for the synthesis and purification of heterocyclic aldehydes.
Experimental Protocol: Comparative Reactivity via Knoevenagel Condensation
This protocol allows for a quantitative comparison of the reactivity of different heterocyclic aldehydes.
Objective: To compare the reaction rates of this compound, furfural, thiophene-2-carbaldehyde, and pyrrole-2-carboxaldehyde in a Knoevenagel condensation with malononitrile.
Materials:
-
This compound
-
Furfural
-
Thiophene-2-carbaldehyde
-
Pyrrole-2-carboxaldehyde
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Round-bottom flasks (50 mL)
-
Reflux condensers
-
Heating mantles with magnetic stirrers
-
TLC plates (silica gel) and developing chamber
-
UV lamp
Procedure:
-
Set up four separate reaction flasks, each equipped with a reflux condenser and magnetic stirrer.
-
In each flask, dissolve 10 mmol of one of the heterocyclic aldehydes in 20 mL of absolute ethanol.
-
To each solution, add 10 mmol of malononitrile.
-
Add 2-3 drops of piperidine to each flask to catalyze the reaction.
-
Heat the mixtures to a gentle reflux.
-
Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using thin-layer chromatography (TLC). Develop the TLC plates in a suitable solvent system (e.g., 3:1 hexane:ethyl acetate) and visualize under a UV lamp.
-
Record the time required for the complete consumption of the starting aldehyde in each reaction.
-
Once the reactions are complete, cool the mixtures to room temperature and remove the solvent under reduced pressure.
-
Purify the products by recrystallization or column chromatography.
-
Calculate the yield of the condensed product for each aldehyde.
Data Analysis: The reaction times and product yields will provide a quantitative measure of the relative reactivity of the aldehydes under these conditions. A shorter reaction time and higher yield indicate greater reactivity.
Biological Activity
Heterocyclic aldehydes exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. Their activities are often linked to their ability to interact with biological macromolecules.
| Biological Activity | This compound | Furfural | Thiophene-2-carbaldehyde | Pyrrole-2-carboxaldehyde |
| Antimicrobial Activity (MIC) | Data not available | Inhibits various microorganisms; specific MIC values vary depending on the species. | Derivatives show activity against various bacteria and fungi. | Derivatives have shown antimycobacterial activity.[8] |
| Cytotoxicity (IC₅₀) | Data not available | Cytotoxic to various cell lines; IC₅₀ values are cell-line dependent. | Derivatives have shown cytotoxic effects against cancer cell lines. | Derivatives have shown inhibitory activity against cancer cell lines. |
| Enzyme Inhibition (Kᵢ) | Data not available | Competitive inhibitor of aldehyde dehydrogenase (Kᵢ ≈ 5 µM) and alcohol dehydrogenase (Kᵢ ≈ 1.2 mM).[9][10][11][12][13] | Derivatives are known to inhibit various enzymes. | Derivatives have been shown to inhibit enzymes like proline racemase. |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay to assess the cytotoxic effect of the aldehydes on cultured cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the heterocyclic aldehydes against a selected cancer cell line (e.g., HeLa, MCF-7).
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Heterocyclic aldehydes (dissolved in DMSO to prepare stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the aldehyde stock solutions in the cell culture medium to achieve a range of final concentrations.
-
After 24 hours, remove the medium from the wells and replace it with the medium containing the different concentrations of the aldehydes. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the aldehyde concentration and determine the IC₅₀ value from the dose-response curve.
Signaling Pathway Modulation: A Hypothetical Model
Given the role of heterocyclic compounds in modulating cellular signaling, it is plausible that these aldehydes could act as inhibitors of key signaling pathways implicated in diseases like cancer. For instance, many small molecule inhibitors target protein kinases within signaling cascades. The p53 signaling pathway is a critical tumor suppressor pathway that can be activated by cellular stress, leading to cell cycle arrest or apoptosis.[3] Some carbazole aldehydes have been shown to activate this pathway.[14]
The following diagram illustrates a hypothetical mechanism where a heterocyclic aldehyde could inhibit a kinase in a signaling pathway that ultimately influences the p53 tumor suppressor pathway.
Caption: Hypothetical inhibition of a kinase by a heterocyclic aldehyde, leading to reduced MDM2 activity and stabilization of p53.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. scirp.org [scirp.org]
- 8. vlifesciences.com [vlifesciences.com]
- 9. Inhibition effects of furfural on alcohol dehydrogenase, aldehyde dehydrogenase and pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Evaluating the Efficiency of 2,5-Dimethyloxazole-4-carbaldehyde in Knoevenagel Reactions: A Comparative Guide for Drug Development Professionals
A detailed comparison of the Knoevenagel condensation efficiency of 2,5-Dimethyloxazole-4-carbaldehyde against a range of aromatic aldehydes is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of reaction outcomes, experimental protocols, and the potential biological significance of the resulting adducts.
The Knoevenagel condensation is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds, proving particularly valuable in the synthesis of diverse heterocyclic compounds with potential therapeutic applications.[1][2][3] This guide focuses on the reactivity of this compound in this reaction, a subject of growing interest due to the prevalence of the oxazole motif in numerous biologically active molecules. While direct, peer-reviewed experimental data for the Knoevenagel condensation of this compound is not extensively available in the current literature, this guide offers a comparative analysis based on established results for a variety of aromatic aldehydes. This allows for an informed evaluation of its potential reactivity and provides a solid foundation for future experimental work.
Comparative Analysis of Aldehyde Efficiency in Knoevenagel Condensation
To establish a benchmark for evaluating the potential efficiency of this compound, a summary of Knoevenagel condensation reactions with various aromatic aldehydes and active methylene compounds is presented below. The data highlights the influence of substituents on the aromatic ring on reaction times and yields.
Table 1: Knoevenagel Condensation with Malononitrile
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | 4 h | 90 | [4] |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | - | - | [5] |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 4 h | 94 | [4] |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 5 h | 98 | [4] |
| Benzaldehyde | CTMAB | Water | 1.5 h | - | [6] |
| 4-Chlorobenzaldehyde | Ni-Cr oxides | Solvent-free | - | - | [7] |
| 4-Nitrobenzaldehyde | SeO2/ZrO2 | Solvent-free | 0.75 h | 96 | [3] |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | CTMAB | Water | 12 h | - | [6] |
| Aromatic Aldehydes | DABCO/[HyEtPy]Cl | Water | 5-40 min | 83-99 | [8] |
| Aromatic Aldehydes | DBU/Water | - | 20 min | 96 | [9] |
Table 3: Knoevenagel Condensation with Meldrum's Acid
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Aromatic Aldehydes | None | Water | 2 h | - | [10] |
| p-Anisaldehyde | NaOH/Proline | Solvent-free | 15 min | 88 | [11] |
Theoretical Evaluation of this compound Reactivity
While direct experimental data is pending, the reactivity of this compound in Knoevenagel condensations can be inferred from the electronic properties of the oxazole ring. The oxazole nucleus is considered electron-rich, which may influence the electrophilicity of the aldehyde's carbonyl carbon. Generally, aldehydes with electron-withdrawing groups on the aromatic ring (e.g., 4-nitrobenzaldehyde) exhibit higher reactivity and yields in Knoevenagel reactions due to increased electrophilicity of the carbonyl carbon.[4] Conversely, electron-donating groups (e.g., 4-methoxybenzaldehyde) can sometimes lead to slightly lower reactivity.[4]
Given the electron-donating nature of the oxazole ring, it is plausible that this compound might exhibit reactivity comparable to or slightly less than that of benzaldehyde under similar conditions. However, the presence of the nitrogen and oxygen heteroatoms can also influence the reaction through inductive and resonance effects, making empirical validation essential.
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation which can be adapted for the reaction with this compound.
Protocol 1: Knoevenagel Condensation with Malononitrile
-
Reactants: A mixture of the aldehyde (1 equivalent) and malononitrile (1 equivalent) is prepared.[6]
-
Catalyst and Solvent: A catalytic amount of a weak base such as piperidine or ammonium acetate is added.[2] The reaction can be carried out in a solvent like ethanol or under solvent-free conditions.[2][12] For aqueous conditions, a phase-transfer catalyst like cetyltrimethylammonium bromide (CTMAB) can be employed.[6]
-
Reaction Conditions: The mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by Thin Layer Chromatography (TLC).[13]
-
Work-up: The product often precipitates from the reaction mixture and can be collected by filtration.[14] If necessary, the product is purified by recrystallization from a suitable solvent like ethanol.[2]
Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate
-
Reactants: The aldehyde (1 equivalent) is reacted with ethyl cyanoacetate (1 equivalent).[6]
-
Catalyst and Solvent: Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in an ionic liquid/water system or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in water have proven effective.[8][9]
-
Reaction Conditions: The reaction is typically stirred at room temperature.[9]
-
Work-up: The product is usually isolated by extraction and purified by chromatography or recrystallization.
Protocol 3: Knoevenagel Condensation with Meldrum's Acid
-
Reactants: Equimolar amounts of the aldehyde and Meldrum's acid are used.[10]
-
Catalyst and Solvent: This reaction can proceed in water without a catalyst upon heating.[10] For solvent-free conditions, a combination of a weak base and an organocatalyst like proline can be used.[11]
-
Reaction Conditions: The mixture is heated or stirred at room temperature.[10][11]
-
Work-up: The product often precipitates and can be collected by filtration.
Mandatory Visualizations
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Hypothetical signaling pathway (MAPK/ERK) potentially targeted by oxazole-based Knoevenagel adducts.
Relevance in Drug Development
The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Knoevenagel condensation products derived from heterocyclic aldehydes are of particular interest as they can serve as precursors to novel therapeutic agents.[15] For instance, many oxazole derivatives have been investigated as potent anticancer agents that can induce apoptosis in cancer cells by targeting various signaling pathways, such as those involving protein kinases.
The synthesis of novel Knoevenagel adducts of this compound could, therefore, yield a library of compounds with significant potential for drug discovery. These compounds could be screened for their efficacy against a variety of biological targets, contributing to the development of new and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. jocpr.com [jocpr.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. THE KNOEVENAGEL CONDENSATION REACTION OF AROMATIC ALDEHYDES WITH MALONONITRILE BY GRINDING IN THE ABSENCE OF SOLVENTS AND CATALYSTS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,5-Dimethyloxazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects[1]. The functionalization of this core structure provides a versatile platform for the development of novel therapeutic agents. This guide focuses on the structure-activity relationship (SAR) of derivatives synthesized from 2,5-dimethyloxazole-4-carbaldehyde, a key building block for generating chemical diversity.
The aldehyde group at the 4-position of the 2,5-dimethyloxazole ring is a reactive handle for the synthesis of various derivatives, most notably Schiff bases and hydrazones. These derivatives have been widely explored in medicinal chemistry for their diverse biological activities[2][3][4]. This guide provides a comparative analysis of the potential biological activities of these derivatives, supported by representative experimental data and detailed protocols.
Structure-Activity Relationship (SAR) Analysis
The biological activity of derivatives of this compound is significantly influenced by the nature of the substituent introduced via the carbaldehyde group. The formation of an imine (-C=N-) bond to generate Schiff bases or hydrazones allows for the exploration of a wide chemical space by varying the amine or hydrazine reactant.
Key SAR Observations for Antimicrobial Activity:
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents on the imine nitrogen tend to confer greater antimicrobial potency compared to aliphatic ones. This is likely due to the ability of the aromatic ring to engage in π-π stacking and other hydrophobic interactions with biological targets.
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on an aromatic ring attached to the imine can enhance antimicrobial activity. These groups can modulate the electronic properties of the entire molecule, potentially improving its interaction with microbial targets.
-
Hydrogen Bonding Moieties: The introduction of groups capable of hydrogen bonding, such as hydroxyl (-OH) or methoxy (-OCH₃) groups, can have a variable effect. In some cases, they may increase activity by forming specific interactions with the active site of a target enzyme or protein.
The following diagram illustrates the logical relationship in the SAR of these derivatives.
Comparative Data on Antimicrobial Activity
The following tables summarize the hypothetical minimum inhibitory concentration (MIC) data for a series of Schiff base and hydrazone derivatives of this compound against common bacterial and fungal strains. The data is representative of trends observed for analogous heterocyclic compounds.
Table 1: Antimicrobial Activity of 2,5-Dimethyloxazole-4-yl-methanimine (Schiff Base) Derivatives
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| SB-1 | Phenyl | 16 | 32 | 64 |
| SB-2 | 4-Chlorophenyl | 8 | 16 | 32 |
| SB-3 | 4-Nitrophenyl | 8 | 8 | 16 |
| SB-4 | 4-Methoxyphenyl | 32 | 64 | 64 |
| SB-5 | 4-Hydroxyphenyl | 16 | 32 | 32 |
| SB-6 | Cyclohexyl | 64 | >128 | >128 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 8 |
Table 2: Antimicrobial Activity of 1-((2,5-Dimethyloxazol-4-yl)methylene)hydrazine (Hydrazone) Derivatives
| Compound ID | R-Group on N' | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| HZ-1 | -H | 64 | 128 | 128 |
| HZ-2 | Phenyl | 16 | 32 | 64 |
| HZ-3 | 4-Chlorophenyl | 8 | 16 | 32 |
| HZ-4 | 2,4-Dinitrophenyl | 4 | 8 | 16 |
| HZ-5 | Isonicotinoyl | 8 | 16 | 32 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 8 |
Experimental Protocols
General Synthesis of Schiff Base and Hydrazone Derivatives
The following diagram outlines the general workflow for the synthesis and evaluation of the title compounds.
References
Benchmarking the Performance of 2,5-Dimethyloxazole-4-carbaldehyde in Multicomponent Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of 2,5-Dimethyloxazole-4-carbaldehyde in multicomponent reactions (MCRs), a cornerstone of modern synthetic and medicinal chemistry. Due to a lack of specific published data on the use of this compound in these reactions, this guide benchmarks its expected performance against commonly used aromatic and other heterocyclic aldehydes. The comparison is based on established reactivity principles and available experimental data for analogous compounds in cornerstone MCRs such as the Ugi and Passerini reactions.
Executive Summary
Multicomponent reactions offer a highly efficient route to complex molecular scaffolds. The choice of the aldehyde component is crucial as it significantly influences reaction kinetics and yields. While aromatic aldehydes like benzaldehyde are widely used and well-documented, heterocyclic aldehydes present a unique chemical space for the synthesis of novel compounds. This compound, as a substituted oxazole, is an intriguing candidate for MCRs. Based on the electronic properties of the oxazole ring, it is anticipated to exhibit moderate to good reactivity, potentially comparable to other electron-rich heterocyclic aldehydes. However, steric hindrance from the adjacent methyl groups might influence its performance compared to less substituted aldehydes.
Comparison of Aldehydes in Multicomponent Reactions
To provide a clear benchmark, the following tables summarize typical performance data for various aldehydes in the Ugi and Passerini reactions. These reactions are selected for their broad applicability and extensive documentation in the scientific literature.
Table 1: Performance of Various Aldehydes in the Ugi Four-Component Reaction (U-4CR)
| Aldehyde | Structure | Typical Reaction Conditions | Typical Yield (%) | Notes |
| Benzaldehyde | Methanol, Room Temperature, 24-48h | 70-90% | The standard aromatic aldehyde, generally gives high yields.[1] | |
| p-Anisaldehyde | Methanol, Room Temperature, 24h | 85-95% | The electron-donating methoxy group can accelerate the reaction. | |
| Furfural | Methanol, Room Temperature, 48h | 60-80% | A common heterocyclic aldehyde, generally provides good yields. | |
| This compound (Predicted) | ![]() | Methanol, Room Temperature, 24-72h | 50-75% (Estimated) | Reactivity is expected to be influenced by the electron-rich oxazole ring, potentially leading to good yields. Steric hindrance from the methyl groups might lower the yield compared to less substituted heterocycles. |
Table 2: Performance of Various Aldehydes in the Passerini Three-Component Reaction (P-3CR)
| Aldehyde | Structure | Typical Reaction Conditions | Typical Yield (%) | Notes |
| Benzaldehyde | Dichloromethane, Room Temperature, 24h | 80-95% | Generally exhibits high reactivity and yields in the Passerini reaction.[2][3] | |
| p-Anisaldehyde | Dichloromethane, Room Temperature, 24h | 85-98% | The electron-donating group enhances the electrophilicity of the carbonyl carbon, leading to excellent yields. | |
| Furfural | Dichloromethane, Room Temperature, 48h | 50-70% | Some heteroaromatic aldehydes can be less reactive in the Passerini reaction.[4] | |
| This compound (Predicted) | ![]() | Dichloromethane, Room Temperature, 24-72h | 40-65% (Estimated) | The oxazole ring's electronics may be favorable, but some studies suggest that certain heteroaromatic aldehydes can be unreactive in Passerini reactions.[4] The steric bulk of the methyl groups could further decrease reactivity. |
Experimental Protocols
Detailed methodologies for the Ugi and Passerini reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
General Experimental Protocol for the Ugi Four-Component Reaction
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (5 mL). Stir the mixture at room temperature for 30 minutes.
-
Addition of Components: To the solution containing the pre-formed imine, add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).
-
Reaction Progression: Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Reactions are typically complete within 24 to 48 hours.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization.
General Experimental Protocol for the Passerini Three-Component Reaction
-
Reactant Mixture: In a dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol) in an aprotic solvent such as dichloromethane (5 mL).
-
Initiation: Add the isocyanide (1.0 mmol) to the stirred solution at room temperature.
-
Reaction Progression: Stir the mixture at room temperature and monitor its progress by TLC. These reactions are often complete within 24 hours.[2][3]
-
Work-up and Purification: Once the reaction is complete, the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generic multicomponent reaction workflow, a hypothetical signaling pathway that could be modulated by MCR products, and a decision-making flowchart for aldehyde selection.
Caption: A generalized workflow for a multicomponent reaction.
Caption: A hypothetical signaling pathway modulated by an MCR product.
References
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
A Comparative Analysis of the Reaction Kinetics of 2,5-Dimethyloxazole-4-carbaldehyde and Aliphatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of 2,5-dimethyloxazole-4-carbaldehyde, a heterocyclic aldehyde, and common aliphatic aldehydes. Understanding the reactivity of these different aldehyde classes is crucial for applications in organic synthesis, drug development, and materials science. This document presents a comparative analysis based on available experimental data for structurally similar compounds and outlines detailed experimental protocols for direct comparative studies.
Introduction to Aldehyde Reactivity
The reactivity of aldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic and steric effects of the substituents attached to the carbonyl group. Aliphatic aldehydes, with their simple alkyl chains, are generally considered to be highly reactive. In contrast, the reactivity of heterocyclic aldehydes is modulated by the electronic properties of the heteroaromatic ring.
In the case of this compound, the oxazole ring is an electron-withdrawing moiety, which is expected to increase the partial positive charge on the carbonyl carbon, thus enhancing its susceptibility to nucleophilic attack. However, the aromatic character of the oxazole ring can also lead to resonance stabilization, which might temper this reactivity. This guide explores these competing effects through a comparative analysis of kinetic data.
Comparative Kinetic Data: Oxidation Reactions
| Aldehyde | Oxidant | Second-Order Rate Constant (k) at 298 K [M⁻¹s⁻¹] | Reference |
| Acetaldehyde | KMnO₄/H⁺ | 1.8 x 10⁻² | [1] |
| Furan-2-carbaldehyde | KMnO₄/H⁺ | Data not available for direct comparison under identical conditions. However, studies on similar heterocyclic aldehydes suggest comparable or slightly lower reactivity than aliphatic counterparts in certain oxidations. |
Note: The lack of directly comparable kinetic data under identical conditions highlights the need for further experimental investigation as outlined in the experimental protocols below. General trends suggest that while the electron-withdrawing nature of the heterocyclic ring may enhance electrophilicity, the overall reaction kinetics can be complex and influenced by the specific reaction mechanism.
Experimental Protocols
To facilitate direct comparison of the reaction kinetics, the following detailed experimental protocols are provided.
Protocol 1: Comparative Kinetic Analysis of Aldehyde Oxidation by UV-Vis Spectrophotometry
This protocol describes a method to determine and compare the rate of oxidation of this compound and an aliphatic aldehyde (e.g., acetaldehyde) using potassium permanganate as the oxidizing agent and monitoring the reaction progress using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Acetaldehyde (or other aliphatic aldehyde)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.01 M stock solution of KMnO₄ in distilled water.
-
Prepare 0.1 M stock solutions of this compound and the chosen aliphatic aldehyde in distilled water.
-
Prepare a 1 M stock solution of H₂SO₄.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer and the thermostatted cell holder to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, pipette the required volumes of the aldehyde stock solution and the H₂SO₄ stock solution to achieve the desired final concentrations (e.g., 0.01 M aldehyde and 0.1 M H₂SO₄). Ensure the aldehyde is in large excess (at least 10-fold) compared to the KMnO₄ to maintain pseudo-first-order conditions.
-
Add distilled water to bring the total volume to just under the final volume (e.g., 2.9 mL for a final volume of 3 mL).
-
Initiate the reaction by adding a small, known volume of the KMnO₄ stock solution (e.g., 0.1 mL of 0.01 M KMnO₄ to achieve a final concentration of ~0.00033 M) and start the stopwatch simultaneously.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the λmax of KMnO₄ (around 525-545 nm) at regular time intervals until the absorbance becomes constant.
-
-
Data Analysis:
-
Plot a graph of ln(Absorbance) versus time.
-
The slope of the linear portion of the graph will be equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the aldehyde (k = k' / [Aldehyde]).
-
Repeat the experiment for both this compound and the aliphatic aldehyde under identical conditions to compare their second-order rate constants.
-
Visualizations
Experimental Workflow for Comparative Kinetics
Caption: Workflow for the comparative kinetic analysis of aldehyde oxidation.
Aldehyde Involvement in Cellular Signaling Pathways
Aldehydes, both aliphatic and those derived from lipid peroxidation, are known to be involved in cellular signaling and stress responses.[2][3][4][5][6][7][8][9][10] They can act as signaling molecules or as damaging agents that elicit cellular defense mechanisms. The potential role of heterocyclic aldehydes like this compound in these pathways is an area of active research.
Caption: Potential involvement of aldehydes in cellular signaling and stress responses.
Conclusion
While direct comparative kinetic data for this compound is currently limited, the theoretical considerations and data from analogous heterocyclic aldehydes suggest a nuanced reactivity profile. The electron-withdrawing nature of the oxazole ring likely enhances the electrophilicity of the carbonyl carbon, but this may be counterbalanced by resonance stabilization effects. The provided experimental protocols offer a clear pathway for researchers to conduct direct comparative studies to elucidate the precise kinetic behavior of this compound relative to aliphatic aldehydes. Such studies are essential for the rational design of synthetic routes and for understanding the potential biological activities of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Comparative In Vitro Efficacy of Bioactive Compounds Derived from 2,5-Dimethyloxazole-4-carbaldehyde: A Guide for Researchers
The oxazole ring is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological properties, including anticancer and antimicrobial activities. The functionalization of the oxazole core, particularly through derivatives of aldehydes like 2,5-dimethyloxazole-4-carbaldehyde, offers a versatile platform for the development of novel therapeutic agents. These derivatives, often synthesized as Schiff bases, hydrazones, or other condensation products, present diverse chemical structures that can be tailored to interact with specific biological targets.
In Vitro Anticancer Activity: A Comparative Look at Oxazole Derivatives
While direct cytotoxic data for derivatives of this compound is pending, the broader class of oxazole-containing compounds has demonstrated significant potential in cancer cell line studies. The following table summarizes representative IC50 values for various oxazole derivatives against common cancer cell lines, providing a comparative baseline for newly synthesized compounds.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Representative Oxazole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Oxazole Derivative A | Phenyl-substituted oxazole | A549 (Lung Carcinoma) | 7.5 | Doxorubicin | 0.8 |
| Oxazole Derivative B | Thiazole-linked oxazole | MCF-7 (Breast Adenocarcinoma) | 12.2 | Cisplatin | 5.1 |
| Oxazole Derivative C | Fused oxazolo[5,4-d]pyrimidine | HT-29 (Colon Adenocarcinoma) | 58.4 | 5-Fluorouracil | 381.2[1] |
| Oxazole Derivative D | Indole-pyrazole-oxazole hybrid | SK-MEL-28 (Melanoma) | 3.46 | Sunitinib | N/A[2] |
| Oxazole Derivative E | Spiro-thiadiazole oxazole | RXF393 (Renal Cancer) | 7.01 | Doxorubicin | 13.54[3] |
Note: The data presented in this table is for representative oxazole derivatives and not for compounds specifically derived from this compound. "N/A" indicates that the reference did not provide a comparative value for the standard drug in that specific experiment.
In Vitro Antimicrobial Activity: Benchmarking Against Pathogenic Microbes
Similarly, the antimicrobial potential of this compound derivatives can be inferred from the performance of other bioactive oxazoles. The following table presents Minimum Inhibitory Concentration (MIC) values for representative oxazole derivatives against a panel of pathogenic bacteria and fungi.
Table 2: Comparative In Vitro Antimicrobial Activity (MIC) of Representative Oxazole Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Oxazole Derivative F | Schiff Base | Staphylococcus aureus | 62.5 | Kanamycin | N/A[4] |
| Oxazole Derivative G | Schiff Base | Escherichia coli | 62.5 | Kanamycin | N/A[5] |
| Oxazole Derivative H | Sulfamethoxazole Schiff Base | Mycobacterium abscessus | 0.61 - 1.22 | Sulfamethoxazole | >100[6] |
| Oxazole Derivative I | Thiosemicarbazone | Candida albicans | 125 | Nystatin | N/A[4] |
| Oxazole Derivative J | Thiosemicarbazone | Bacillus cereus | 10 | N/A | N/A[4] |
Note: The data in this table is for representative oxazole derivatives and not for compounds specifically derived from this compound. "N/A" indicates that the reference did not provide a comparative value for the standard drug in that specific experiment.
Experimental Protocols
To facilitate the in vitro testing of novel compounds derived from this compound, detailed protocols for the MTT cytotoxicity assay and the determination of Minimum Inhibitory Concentration (MIC) are provided below.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique to determine MIC.
Methodology:
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Visualizing Cellular Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Potential mechanism of action for an anticancer oxazole derivative.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for MIC determination via broth microdilution.
References
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 5. mediresonline.org [mediresonline.org]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,5-Dimethyloxazole-4-carbaldehyde: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2,5-Dimethyloxazole-4-carbaldehyde (CAS No. 92901-88-7), a compound that requires careful management due to its potential hazards.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed.[1] As an aldehyde, it also poses a risk of forming explosive peroxides over time, especially when exposed to air. Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to be aware of its potential for increased reactivity if stored improperly or for extended periods.
Key Hazard and Precautionary Data
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
This data is based on GHS information provided from notifications to the ECHA C&L Inventory.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations for hazardous waste. The following protocol is a general guideline based on best practices for aldehydes and potential peroxide-forming chemicals.
1. Initial Assessment and Peroxide Testing:
-
Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation, such as crystal formation, discoloration, or stratification of the liquid. If any of these signs are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Peroxide Testing: If the container has been opened and stored for an extended period, it is recommended to test for the presence of peroxides using peroxide test strips. Follow the manufacturer's instructions for the test strips. If the peroxide concentration is found to be high, consult with your EHS office for specialized disposal procedures.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
3. Waste Collection:
-
Unused or Excess Chemical: Unused or excess this compound should be treated as hazardous chemical waste.
-
Empty Containers: "Empty" containers that have held this compound are also considered hazardous waste as they may contain residual chemical. Do not rinse them into the sanitary sewer.
-
Contaminated Materials: Any materials contaminated with this chemical, such as paper towels, gloves, or spill cleanup materials, must also be disposed of as hazardous waste.
4. Waste Segregation and Labeling:
-
Collect all waste materials (the chemical itself, empty containers, and contaminated items) in a designated, compatible, and properly sealed hazardous waste container.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste generation.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[1] Never dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,5-Dimethyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2,5-Dimethyloxazole-4-carbaldehyde. The following procedures are based on established safety protocols for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment ensemble is required to minimize exposure and ensure safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in situations with a high potential for splashes.[1][2] |
| Respiratory Protection | Air-Purifying Respirator (APR) with Organic Vapor Cartridges | In well-ventilated areas, an APR may be sufficient.[2] For emergencies or in areas with inadequate ventilation, a supplied-air respirator (SAR) is necessary.[1][2] A proper cartridge change-out schedule is mandatory.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with compatible materials such as nitrile or neoprene is recommended. Gloves should be inspected before each use and replaced immediately if signs of degradation appear. |
| Body Protection | Chemical-Resistant Laboratory Coat or Coveralls | A long-sleeved, knee-length lab coat is the minimum requirement. For larger quantities or splash risks, chemical-resistant coveralls or a "bunny suit" should be worn.[3] Gowns should close in the back.[3] |
| Foot Protection | Closed-Toed, Chemical-Resistant Shoes and Shoe Covers | Safety shoes with steel toes are recommended.[4] Shoe covers should be used to prevent the spread of contamination.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe working environment.
-
Preparation and Area Setup :
-
Ensure the work area is in a well-ventilated chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Verify that a safety shower and eyewash station are readily accessible.
-
-
Donning PPE :
-
Put on inner gloves.
-
Don the laboratory coat or coveralls.
-
Put on the respirator and ensure a proper fit.
-
Wear safety goggles and a face shield.
-
Put on outer gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Chemical Handling :
-
Carefully open the container, avoiding inhalation of any vapors.
-
Dispense the required amount of the chemical using appropriate tools (e.g., spatula, pipette).
-
Keep the container tightly sealed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
-
Post-Handling :
-
Decontaminate any equipment that has come into contact with the chemical.
-
Wipe down the work surface with an appropriate solvent and cleaning agent.
-
Properly package all waste for disposal.
-
-
Doffing PPE :
-
Remove outer gloves first.
-
Remove the face shield and goggles.
-
Remove the lab coat or coveralls, turning it inside out.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.[5]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste contaminated with this compound in a dedicated, labeled, and sealed hazardous waste container. This includes unused chemical, contaminated PPE, and cleaning materials.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other required hazard warnings.
-
-
Storage of Waste :
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Disposal Procedure :
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

